BB-22
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
quinolin-8-yl 1-(cyclohexylmethyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-23-14-6-10-19-11-7-15-26-24(19)23)21-17-27(16-18-8-2-1-3-9-18)22-13-5-4-12-20(21)22/h4-7,10-15,17-18H,1-3,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYGTJXOHOGQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856801 | |
| Record name | Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-42-8 | |
| Record name | 8-Quinolinyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | QUCHIC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUCHIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUD4ZLB25R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of QUCHIC (BB-22)
For Researchers, Scientists, and Drug Development Professionals
Abstract
QUCHIC (1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester), also known as BB-22, is a potent synthetic cannabinoid that has been identified in recreational drug markets. This technical guide provides a comprehensive overview of its mechanism of action at the molecular level, tailored for an audience in research and drug development. This compound primarily functions as a high-affinity, high-efficacy agonist at the cannabinoid type 1 (CB1) receptor. This interaction initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled protein receptors, leading to the modulation of various downstream effectors and ultimately producing its physiological and psychoactive effects. This document summarizes the available quantitative data, details the experimental protocols used to characterize this compound, and provides visualizations of the core signaling pathways.
Core Mechanism of Action: CB1 Receptor Agonism
The primary molecular target of QUCHIC (this compound) is the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. This compound acts as a direct agonist at this receptor, meaning it binds to and activates the receptor, mimicking the effects of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). The activation of the CB1 receptor by this compound is the foundational event for its pharmacological activity. In vivo studies in mice have demonstrated that the physiological and behavioral effects of this compound, such as impaired motor and sensorimotor responses, are completely blocked by pre-treatment with a selective CB1 receptor antagonist, confirming a CB1 receptor-mediated mechanism of action.[1]
Quantitative Pharmacological Data
The potency and efficacy of this compound at the CB1 receptor have been quantified through in vitro pharmacological assays. These studies reveal that this compound is a highly potent and efficacious agonist, significantly more so than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 0.11 nM | CB1 | Rat | De Luca et al., 2016 |
| Functional Potency (EC50) | 2.9 nM | CB1 | Rat | De Luca et al., 2016 |
| Functional Efficacy (Emax) | 217% (relative to JWH-018) | CB1 | Rat | De Luca et al., 2016 |
Table 1: Quantitative pharmacological parameters of QUCHIC (this compound) at the CB1 receptor.
Downstream Signaling Pathways
As a potent CB1 receptor agonist, QUCHIC (this compound) is expected to activate the canonical signaling pathways associated with this Gi/o-coupled receptor. While specific studies detailing the downstream effects of this compound are limited, its demonstrated high efficacy in G-protein activation assays suggests robust engagement of these cascades.
G-Protein Coupling and Second Messenger Modulation
Upon binding of this compound, the CB1 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates the activity of several ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Concurrently, it inhibits voltage-gated N-type and P/Q-type calcium channels, reducing calcium influx. Both actions contribute to a decrease in neuronal excitability and neurotransmitter release.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the CB1 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through various mechanisms, including signaling via the Gβγ subunit and transactivation of receptor tyrosine kinases. ERK activation influences a wide range of cellular processes, including gene expression and regulation of cell survival.
Experimental Protocols
The characterization of QUCHIC (this compound) relies on established in vitro pharmacological assays. The following are detailed methodologies representative of those used to determine the binding affinity and functional activity of synthetic cannabinoids.
Radioligand Competition Binding Assay (for Ki Determination)
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
Workflow Diagram:
Methodology:
-
Membrane Preparation: Cerebral cortex homogenates from rats are prepared in a buffer solution. The protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Incubation: In assay tubes, a fixed amount of membrane protein (e.g., 20 µg) is incubated with a fixed concentration of a high-affinity CB1 radioligand (e.g., 0.2 nM [³H]CP55,940) and varying concentrations of unlabeled this compound.
-
Non-specific Binding: A set of tubes containing a high concentration of a known CB1 agonist (e.g., 10 µM WIN55,212-2) is included to determine non-specific binding.
-
Reaction: The reaction is carried out at 30°C for 90 minutes.
-
Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay (for EC50 and Emax Determination)
This assay measures the functional activation of G-proteins by an agonist. In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the degree of receptor activation.
Methodology:
-
Membrane Preparation: As described for the binding assay, membranes from CB1-expressing cells or tissues are prepared.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol.
-
Incubation: Membranes (e.g., 10-20 µg protein) are pre-incubated with GDP (e.g., 30 µM) and varying concentrations of this compound for 15 minutes at 30°C.
-
Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05 nM). The incubation continues for an additional 60 minutes at 30°C.
-
Basal and Non-specific Binding: Basal activity is measured in the absence of an agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, as described above.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The agonist-stimulated binding is calculated by subtracting the basal binding. The data are plotted as a function of agonist concentration and fitted with a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist, often expressed as a percentage of the response to a standard full agonist).
Conclusion
QUCHIC (this compound) is a synthetic cannabinoid that exerts its effects through a well-defined mechanism of action: potent agonism at the CB1 receptor. Its sub-nanomolar binding affinity and high functional efficacy lead to robust activation of Gi/o-protein signaling cascades. This results in the inhibition of adenylyl cyclase, modulation of key ion channels, and stimulation of the MAPK pathway, collectively depressing neuronal excitability and neurotransmitter release. The in-depth understanding of this mechanism is critical for the fields of pharmacology, toxicology, and drug development, as it provides a molecular basis for its physiological effects and potential for adverse events. The quantitative data and experimental approaches outlined in this guide serve as a foundational resource for professionals engaged in the study of novel psychoactive substances.
References
BB-22: A Comprehensive Technical Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BB-22, also known as QUCHIC, is a potent synthetic cannabinoid receptor agonist. This technical guide provides a detailed overview of its pharmacological and toxicological profile based on currently available data. This compound exhibits high affinity for and potent activation of the cannabinoid type 1 (CB1) receptor, which is responsible for its psychoactive effects. Its metabolism in humans has been characterized, revealing several metabolites, with the 3-carboxyindole derivative being a major product. While detailed toxicological studies are limited, the high potency of this compound suggests a significant potential for adverse effects, consistent with other synthetic cannabinoids. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and provides visual representations of its mechanism of action and analytical workflows.
Pharmacology
Mechanism of Action
This compound is an analog of the synthetic cannabinoid JWH 018 and exerts its effects primarily through the activation of cannabinoid receptors.[1] It acts as a full agonist at the CB1 and CB2 receptors.[2] The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral immune system.
Receptor Binding and Functional Activity
In vitro studies have demonstrated that this compound binds to both CB1 and CB2 receptors with high affinity. It is a potent activator of the CB1 receptor, showing higher efficacy than the well-known synthetic cannabinoid JWH-018.
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Ki) | 0.11 nM | Rat CB1 | |
| 0.217 nM | Human CB1 | [2] | |
| 0.338 nM | Human CB2 | [2] | |
| Functional Activity (CB1) | |||
| EC50 | 2.9 nM | Rat CB1 | |
| Emax | 217% (relative to JWH-018) | Rat CB1 |
In Vivo Pharmacology
In vivo studies in animal models have confirmed the potent, CB1 receptor-mediated effects of this compound. Administration in mice has been shown to induce a range of physiological and behavioral changes, including alterations in motor responses, a decrease in core body temperature, and changes in the nociceptive threshold.
Pharmacokinetics and Metabolism
Metabolism in Human Hepatocytes
The metabolism of this compound has been investigated using human hepatocytes, a reliable in vitro model for predicting human drug metabolism.[3][4] These studies have identified several phase I and phase II metabolites. The primary metabolic pathway involves the hydrolysis of the ester linkage, leading to the formation of this compound 3-carboxyindole.[3][4] Further metabolism occurs through hydroxylation of the indole (B1671886) ring and the cyclohexylmethyl group, followed by glucuronidation.[3][4]
Ten metabolites have been identified in human hepatocyte incubations.[3][4] The major metabolites recommended for monitoring this compound intake are this compound 3-carboxyindole and two of its hydroxycyclohexylmethyl isomers.[3][4] It is important to note that this compound 3-carboxyindole is not specific to this compound, as it is also a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[3][4]
Pharmacological Activity of Metabolites
The physiological and toxicological properties of the metabolites of this compound, including the major metabolite this compound 3-carboxyindole, are not yet fully characterized.[5] Further research is needed to determine if these metabolites contribute to the overall pharmacological and toxicological effects of this compound.
Toxicology
Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., rat brain homogenates for CB1).
-
Incubation: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of a compound to activate G-protein coupled receptors like the CB1 receptor.
Principle: Upon agonist binding, the CB1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G-protein. The amount of bound [³⁵S]GTPγS is a measure of receptor activation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the test compound (e.g., this compound) in the presence of GDP and a constant concentration of [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and the protein-bound [³⁵S]GTPγS is separated from the unbound radioligand by filtration.
-
Quantification: The radioactivity retained on the filters is quantified by scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.
In Vitro Metabolism Using Human Hepatocytes
This method is used to identify the metabolic pathways of a compound in humans.
Principle: Cryopreserved or fresh human hepatocytes, which contain a full complement of drug-metabolizing enzymes, are incubated with the test compound. The resulting metabolites are then identified using analytical techniques.
Methodology:
-
Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and cultured according to established protocols.
-
Incubation: The cultured hepatocytes are incubated with the test compound (e.g., 10 µmol/L this compound) for a specified period (e.g., 3 hours).[3][4]
-
Sample Preparation: After incubation, the cells and supernatant are collected and processed to extract the parent compound and its metabolites.
-
Analytical Detection: The extracts are analyzed using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.[3][4]
-
Data Analysis: Data processing software is used to identify potential metabolites by comparing the mass spectra of the samples with and without the test compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the CB1 receptor.
References
- 1. Rodenticide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity assessment in breast cancer patients: is it straining? - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid 8-Quinolinyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester, a synthetic cannabinoid also known as QUCHIC or BB-22. The synthesis is presented in a two-stage process, commencing with the preparation of the key intermediate, 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, followed by its esterification with 8-hydroxyquinoline (B1678124). This document details the experimental protocols, relevant quantitative data, and a visual representation of the synthesis workflow.
Stage 1: Synthesis of 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid
This stage involves a two-step process: the N-alkylation of an indole-3-carboxylate (B1236618) ester followed by the hydrolysis of the ester to the corresponding carboxylic acid.
Step 1.1: N-Alkylation of Ethyl Indole-3-carboxylate
The first step is the N-alkylation of a commercially available indole-3-carboxylate, such as ethyl indole-3-carboxylate, with cyclohexylmethyl bromide. This reaction introduces the cyclohexylmethyl group at the nitrogen atom of the indole (B1671886) ring.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl indole-3-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.2 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add cyclohexylmethyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product, ethyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, can be purified by column chromatography on silica (B1680970) gel.
Step 1.2: Hydrolysis of Ethyl 1-(Cyclohexylmethyl)-1H-indole-3-carboxylate
The second step is the hydrolysis of the ester group to a carboxylic acid. This is typically achieved by saponification using a base.
Experimental Protocol:
-
Reaction Setup: Dissolve the ethyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (1 equivalent) in a mixture of a suitable organic solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) and an aqueous solution of a base such as sodium hydroxide (B78521) (NaOH, 2-3 equivalents) or lithium hydroxide (LiOH).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH 2-3). The precipitated product, 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 2: Esterification of 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid with 8-Hydroxyquinoline
The final stage of the synthesis is the esterification of the prepared carboxylic acid with 8-hydroxyquinoline to yield the target molecule. A mild and efficient method for this transformation is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent and a catalyst.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (1 equivalent) and 8-hydroxyquinoline (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF), add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.2 equivalents).
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) portion-wise with stirring.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with dilute HCl, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester, is purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.
| Step | Reactants | Product | Typical Yield (%) |
| 1.1 | Ethyl indole-3-carboxylate, Cyclohexylmethyl bromide | Ethyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | 70-85 |
| 1.2 | Ethyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid | 85-95 |
| 2 | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid, 8-Hydroxyquinoline | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester | 60-75 |
Synthesis Workflow Diagram
BB-22 Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22 (QUCHIC or 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that has garnered significant interest within the scientific community due to its high affinity for cannabinoid receptors. As a full agonist at both CB1 and CB2 receptors, this compound serves as a valuable tool for investigating the endocannabinoid system. This technical guide provides an in-depth overview of the receptor binding affinity of this compound, detailed experimental protocols for its characterization, and a visualization of its downstream signaling pathways.
Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity of this compound for human cannabinoid receptors CB1 and CB2 has been determined through various in vitro studies. The data consistently demonstrates that this compound is a high-affinity ligand for both receptor subtypes.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | CB1 | 0.217 nM | [1] |
| This compound | CB2 | 0.338 nM | [1] |
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experiments: a radioligand displacement binding assay to determine binding affinity (Ki) and a [³⁵S]GTPγS binding assay to assess functional agonism.
Radioligand Displacement Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the cannabinoid receptors, allowing for the determination of its binding affinity.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand ([³H]CP55,940, typically at its Kd concentration), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-treated 96-well filter plates. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is an indicator of receptor activation.
Materials:
-
Membrane Preparations: Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS: Radiolabeled guanine (B1146940) nucleotide analog.
-
GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Filtration and Scintillation Counting materials as described above.
Procedure:
-
Membrane and Reagent Preparation: Prepare membrane homogenates as described for the radioligand binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, and the test compound (this compound) in assay buffer.
-
Pre-incubation: In a 96-well plate, pre-incubate the membranes with GDP for 15-30 minutes on ice to allow for the dissociation of any bound GTP.
-
Assay Initiation: Add the assay buffer containing [³⁵S]GTPγS and varying concentrations of the test compound (this compound) to the wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: The data are typically expressed as a percentage of the maximal stimulation produced by a standard full agonist. The EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect) values for this compound are determined by non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflow of the experimental procedures described above.
Radioligand Displacement Assay Workflow
[³⁵S]GTPγS Binding Assay Workflow
CB1/CB2 Receptor Signaling Pathway
References
In Vitro and In Vivo Effects of BB-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22, also known by its chemical name quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate and the synonym QUCHIC, is a synthetic cannabinoid that has been the subject of research to understand its pharmacological and toxicological profile.[1][2][3] As an analog of JWH 018, this compound is structurally distinct due to the replacement of the naphthalene (B1677914) group with an 8-hydroxyquinoline (B1678124) moiety.[3] This guide provides a comprehensive overview of the known in vitro and in vivo effects of this compound, its mechanism of action, and detailed experimental protocols used in its evaluation.
Core Mechanism of Action
This compound exerts its effects primarily as a potent, full agonist at the cannabinoid receptor type 1 (CB1).[4][5] The CB1 receptor is a G protein-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[5][6] The high affinity and efficacy of this compound at the CB1 receptor are responsible for its profound psychoactive effects observed in preclinical models.[4][5] The in vivo effects of this compound are largely preventable by pretreatment with a selective CB1 receptor antagonist, confirming its CB1-mediated action.[1][2]
Signaling Pathway of this compound at the CB1 Receptor
Caption: Canonical signaling pathway of this compound via CB1 receptor activation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Receptor | Ki (nM) | EC50 (nM) | Efficacy (Emax, % vs. JWH-018) | Source |
| This compound | CB1 | 0.11 | 2.9 | 217% | [4][5] |
| 5F-PB-22 | CB1 | 0.13 | 3.7 | 203% | [4] |
| JWH-018 | CB1 | 3.38 | 20.2 | 163% | [4] |
Note: Competition binding experiments were performed on rat cerebral cortex homogenates for Ki values and CB1-induced [35S]GTPγS binding for EC50 and Emax values.[4]
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data
| Species | Matrix | Compound | Concentration/Dose | Effect | Source |
| Human | Serum | This compound | 149 and 6680 pg/mL (in two cases) | Detected in drug abusers | [1] |
| Human | Serum | This compound 3-carboxyindole | 0.755 and 38.0 ng/mL (in two cases) | Major metabolite detected | [1] |
| Human | Urine | This compound | 5.64, 5.52, and 6.92 pg/mL (in three cases) | Detected in drug abusers | [1] |
| Human | Urine | This compound 3-carboxyindole | 0.131, 21.4, and 5.15 ng/mL (in three cases) | Major metabolite detected | [1] |
| Mouse (CD-1, male) | N/A | This compound | 0.001-6 mg/kg | Impaired sensorimotor and motor responses, core temperature, breath rate, and nociceptive threshold | [1][2] |
| Mouse | N/A | This compound | 0.003-0.01 mg/kg (i.v.) | Increased dopamine (B1211576) in nucleus accumbens shell | [4] |
Experimental Protocols
In Vitro Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.
Methodology:
-
Preparation of Membranes: Membranes from cells expressing human or murine CB1 and CB2 receptors, or from rat cerebral cortex homogenates, are prepared.
-
Incubation: Membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To determine the functional activity (potency and efficacy) of this compound as a CB1 receptor agonist.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor or from brain tissue are prepared.
-
Incubation: Membranes are incubated in the presence of GDP, [35S]GTPγS, and varying concentrations of this compound.
-
Reaction Termination and Filtration: The reaction is terminated, and the mixture is filtered to separate bound from unbound [35S]GTPγS.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins is quantified.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) values.
In Vivo Cannabinoid Tetrad Assay in Mice
Objective: To assess the in vivo cannabimimetic effects of this compound.
Methodology:
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at various doses.[1][2] A vehicle control group is included.
-
Behavioral and Physiological Measurements: At specific time points after administration, the following are measured:
-
Locomotor Activity: Assessed in an open-field arena.
-
Catalepsy: Measured by the time the mouse remains immobile on an elevated bar.
-
Analgesia: Evaluated using a hot plate or tail-flick test.
-
Hypothermia: Core body temperature is measured using a rectal probe.
-
Experimental Workflow for In Vivo Studiesdot
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral and binding studies on the quinolinyl ester indoles 5F-PB22 (5F-QUPIC) and this compound (QUCHIC) in the mouse model [sfera.unife.it]
- 3. caymanchem.com [caymanchem.com]
- 4. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: this compound, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medsci.org [medsci.org]
Pharmacokinetics of BB-22 in Animal Models: A Technical Overview
Introduction: BB-22, also known by its chemical name quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC), is a potent synthetic cannabinoid.[1] Its abuse has been linked to severe intoxications and fatalities, prompting significant interest in its pharmacological and toxicological properties.[1] Understanding the pharmacokinetic profile of this compound is crucial for predicting its duration of action, potential for accumulation, and for the development of effective countermeasures in cases of overdose. This technical guide synthesizes the available, albeit limited, public information on the pharmacokinetics and metabolism of this compound, primarily drawing from in vitro human metabolism studies and in vivo studies in mice. Comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC in standard animal models are not yet widely published.
In Vivo Pharmacodynamic Studies in Mice
While detailed pharmacokinetic data is scarce, in vivo studies in CD-1 male mice have shed light on the potent effects of this compound. Acute systemic administration of this compound at doses ranging from 0.001 to 6 mg/kg resulted in significant impairment of sensorimotor and motor responses, a decrease in core temperature and breath rate, and a reduced nociceptive threshold.[1] These effects were fully preventable by pre-treatment with a selective cannabinoid CB1 receptor antagonist, AM-251, indicating a CB1 receptor-mediated mechanism of action.[1]
Table 1: Dosing and Effects of this compound in CD-1 Male Mice
| Parameter | Value | Reference |
| Animal Model | CD-1 Male Mice | [1] |
| Doses Administered | 0.001 - 6 mg/kg (systemic) | [1] |
| Observed Effects | Impaired sensorimotor and motor responses, decreased core temperature and breath rate, reduced nociceptive threshold | [1] |
| Antagonist | AM-251 (6 mg/kg) | [1] |
Metabolism of this compound
The metabolic fate of this compound has been investigated using cryopreserved human hepatocytes.[2] These studies are critical for identifying the primary metabolites that can serve as biomarkers for this compound intake. The main biotransformation pathway for this compound is the hydrolysis of the ester linkage, leading to the loss of the quinolinyl side-chain.[2] This is followed by further hydroxylation of the indole (B1671886) or cyclohexylmethyl moieties and subsequent glucuronidation.[2]
Table 2: Major Metabolites of this compound Identified in Human Hepatocytes
| Metabolite | Biotransformation Pathway | Reference |
| This compound 3-carboxyindole | Ester hydrolysis | [2] |
| This compound 3-carboxyindole-hydroxycyclohexylmethyl isomers | Ester hydrolysis followed by hydroxylation | [2] |
| Other hydroxylated and glucuronidated metabolites | Further phase I and phase II metabolism | [2] |
It is important to note that this compound 3-carboxyindole is not a specific biomarker for this compound, as it has also been identified as a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[2]
Below is a diagram illustrating the primary metabolic pathway of this compound.
Caption: Metabolic pathway of this compound.
Quantitative Data from Human Samples
While not from controlled animal pharmacokinetic studies, data from the analysis of authentic human serum and urine samples provide an indication of the concentrations of this compound and its primary metabolite observed in cases of use.
Table 3: Concentrations of this compound and its Metabolite in Human Biological Samples
| Sample Type | Analyte | Concentration Range | Reference |
| Serum | This compound | 149 - 6680 pg/mL | [3] |
| Serum | This compound 3-carboxyindole | 0.755 - 38.0 ng/mL | [3] |
| Urine | This compound | 5.52 - 6.92 pg/mL | [3] |
| Urine | This compound 3-carboxyindole | 0.131 - 21.4 ng/mL | [3] |
Experimental Protocols
Human Hepatocyte Metabolism Study
The following provides a summary of the experimental protocol used to investigate the metabolism of this compound in human hepatocytes.[2]
-
Test System: Cryopreserved human hepatocytes.
-
Incubation: 10 μmol/L of this compound was incubated with the hepatocytes for 3 hours.
-
Sample Preparation: Samples were analyzed after hydrolysis of potential glucuronide conjugates.
-
Analytical Method: Liquid chromatography with a biphenyl (B1667301) column coupled to high-resolution mass spectrometry.
-
Data Analysis: Data mining software was utilized to identify and characterize metabolites.
Below is a workflow diagram for the human hepatocyte metabolism study.
Caption: Experimental workflow for this compound metabolism study.
Conclusion
The current body of public scientific literature lacks comprehensive pharmacokinetic studies of this compound in animal models. The available data primarily focuses on its potent in vivo pharmacodynamic effects in mice and its metabolic pathways as determined by in vitro human hepatocyte studies. While these studies provide valuable insights into the bioactivity and biotransformation of this compound, further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models. Such studies are essential for a complete understanding of its toxicity and for the development of effective clinical interventions. Researchers in drug development and toxicology are encouraged to pursue these critical knowledge gaps.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of BB-22 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, pharmacology, and analytical methodologies for the synthetic cannabinoid BB-22 (also known as QUCHIC) and its notable analogues, PB-22 and 5F-PB-22. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and forensic analysis.
Core Chemical and Pharmacological Properties
This compound and its analogues are potent synthetic cannabinoids that have been identified in illicit drug markets. Structurally, they are characterized by an indole (B1671886) core linked to a quinoline (B57606) moiety via an ester functional group, a departure from the more common ketone or amide linkers seen in other synthetic cannabinoid families like JWH-018.[1][2] This structural uniqueness influences their chemical properties and interaction with cannabinoid receptors.
Comparative Data of this compound and Analogues
The following table summarizes the key chemical and pharmacological data for this compound, PB-22, and 5F-PB-22 to facilitate a comparative analysis.
| Property | This compound (QUCHIC) | PB-22 (QUPIC) | 5F-PB-22 (5F-QUPIC) |
| IUPAC Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester[1] | 1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester[2] | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester[3] |
| Molecular Formula | C₂₅H₂₄N₂O₂[1] | C₂₃H₂₂N₂O₂[2] | C₂₃H₂₁FN₂O₂[3] |
| Molecular Weight | 384.48 g/mol [1] | 358.44 g/mol [2] | 376.43 g/mol [3] |
| Melting Point | Not reported | Not reported | 117.4 °C[4] |
| Solubility | DMF: ~16 mg/mL; DMSO: ~11 mg/mL; DMF:PBS (1:3, pH 7.2): ~0.25 mg/mL[4] | Not reported | DMF: ~16 mg/mL; DMSO: ~11 mg/mL; DMF:PBS (1:3, pH 7.2): ~0.25 mg/mL[4] |
| CB1 Receptor Affinity (Kᵢ/EC₅₀) | 0.217 nM (Kᵢ)[1] | 5.1 nM (EC₅₀)[2] | 0.468 nM (Kᵢ)[3] |
| CB2 Receptor Affinity (Kᵢ/EC₅₀) | 0.338 nM (Kᵢ)[1] | 37 nM (EC₅₀)[2] | 0.633 nM (Kᵢ)[3] |
Experimental Protocols
This section details the methodologies for the synthesis, receptor binding affinity determination, and analytical detection of this compound and its analogues.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, which is analogous to the synthesis of other quinolinyl ester synthetic cannabinoids.[5][6]
Step 1: N-Alkylation of the Indole Core. The indole-3-carboxylic acid starting material is N-alkylated at the indole nitrogen. This is typically achieved by reacting the indole with a suitable alkyl halide (in the case of this compound, cyclohexylmethyl bromide) in the presence of a base such as sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF).[5]
Step 2: Esterification. The resulting N-alkylated indole-3-carboxylic acid is then converted to its corresponding ester. This can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like oxalyl chloride or thionyl chloride.[4] The activated acid is then reacted with 8-hydroxyquinoline (B1678124) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) to yield the final product, this compound.[4]
Purification: The crude product is typically purified using column chromatography.[7]
Cannabinoid Receptor Binding Assay (Ki Determination)
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a receptor.[8][9][10][11]
Materials:
-
Cell membranes expressing the human cannabinoid receptor of interest (CB1 or CB2).
-
Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[10]
-
Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[10]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known cannabinoid ligand).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10][11]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold washing buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Analytical Detection Methods
GC-MS is a widely used technique for the identification of synthetic cannabinoids in seized materials.[12][13] Due to the polar nature of some metabolites, derivatization is often required.[14]
Sample Preparation (with Derivatization): [14]
-
Extraction: Extract the analyte from the sample matrix (e.g., herbal material, biological fluid) using a suitable organic solvent (e.g., methanol, acetone).
-
Hydrolysis (for biological samples): For urine or blood samples, enzymatic hydrolysis with β-glucuronidase is often performed to cleave glucuronide conjugates of metabolites.[14][15]
-
Derivatization (Silylation): Evaporate the extract to dryness and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of polar functional groups.[14][16]
GC-MS Instrumental Parameters (Example): [16]
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Inlet Temperature: 260°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 190°C at 30°C/min, then ramp to 290°C at 5°C/min and hold for 10 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
-
Scan Range: 40-550 m/z.
This compound Specific Data:
-
Retention Time: Approximately 27.907 min under certain conditions.[17]
-
Key Mass Fragments (m/z): 384 (M+), 240, 158, 144, 129.[17]
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound and its metabolites in biological fluids.[15][18][19]
Sample Preparation: [15]
-
Extraction: Perform liquid-liquid extraction of the biological sample (e.g., serum, urine) with an organic solvent.
-
Concentration: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase.
LC-MS/MS Instrumental Parameters (Example): [18][19]
-
LC Column: A C18 or biphenyl (B1667301) column is typically used.[20]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP, Orbitrap) is used.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
Visualizations of Pathways and Workflows
Signaling Pathway of this compound at the CB1 Receptor
This compound acts as a full agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it initiates a cascade of intracellular signaling events.[21][22][23][24][25]
Caption: this compound activates the CB1 receptor, leading to the inhibition of adenylate cyclase and activation of the MAPK pathway.
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs in the liver and involves several biotransformations. The major metabolic pathway is ester hydrolysis, followed by oxidation.[20][26]
Caption: The metabolic fate of this compound involves ester hydrolysis, oxidation, and glucuronidation prior to excretion.
Experimental Workflow for this compound Analysis in Urine
This diagram illustrates a typical workflow for the analysis of this compound and its metabolites in a urine sample using LC-MS/MS.
Caption: A standard workflow for the analysis of this compound in urine, from sample preparation to data analysis.
References
- 1. QUCHIC - Wikipedia [en.wikipedia.org]
- 2. PB-22 - Wikipedia [en.wikipedia.org]
- 3. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 4. ecddrepository.org [ecddrepository.org]
- 5. diva-portal.org [diva-portal.org]
- 6. US20100298579A1 - Process for preparing synthetic cannabinoids - Google Patents [patents.google.com]
- 7. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Down-Regulation of Cannabinoid Type 1 (CB1) Receptor and its Downstream Signaling Pathways in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Properties of BB-22: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BB-22 (QUCHIC) is a potent synthetic cannabinoid receptor agonist that has been associated with significant toxicity and adverse health effects. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological properties of this compound. It covers the pharmacodynamics, pharmacokinetics, and available data on the in vitro and in vivo toxic effects of this compound. Detailed experimental methodologies are provided for key assays, and signaling and metabolic pathways are visualized to facilitate a deeper understanding of its biological actions. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with or encountering this and similar novel psychoactive substances.
Introduction
This compound, chemically known as 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester, is a synthetic cannabinoid that emerged on the illicit drug market as a component of "Spice" or "K2" products.[1] Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis which acts as a partial agonist at cannabinoid receptors, this compound is a potent, full agonist, a characteristic believed to contribute to its enhanced toxicity.[2][3] Numerous reports have linked the use of synthetic cannabinoids like this compound to severe adverse events, including seizures, psychosis, cardiotoxicity, and fatalities.[3][4] A thorough understanding of the toxicological profile of this compound is therefore crucial for the clinical management of intoxications, forensic investigations, and the development of potential therapeutic interventions.
Pharmacodynamics
The primary mechanism of action of this compound is its interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.
Receptor Binding Affinity
This compound exhibits a high binding affinity for the CB1 receptor, significantly greater than that of Δ⁹-THC.[2] This high affinity contributes to its high potency. Quantitative data on the receptor binding affinity of this compound are summarized in the table below.
Table 1: Cannabinoid Receptor Binding Affinity of this compound
| Compound | Receptor | Ki (nM) | Reference |
| This compound | CB1 | 0.11 - 0.217 | [2] |
| This compound | CB2 | 0.338 | [2] |
Agonist Activity
This compound acts as a full and potent agonist at the CB1 receptor.[2] Its efficacy (Emax) has been shown to be greater than that of the well-characterized synthetic cannabinoid JWH-018.[4] The agonist activity of this compound leads to the activation of intracellular signaling cascades.
Table 2: CB1 Receptor Agonist Activity of this compound
| Compound | Parameter | Value | Reference |
| This compound | EC50 | 2.9 nM | [4] |
| This compound | Emax | 217% (relative to JWH-018) | [4] |
Signaling Pathway
Upon binding to the CB1 receptor, this compound activates the associated Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. This signaling cascade ultimately alters neuronal excitability.
Pharmacokinetics and Metabolism
The metabolism of this compound is extensive and plays a significant role in its toxicological profile.
In Vitro Metabolism
Studies using human hepatocytes have shown that this compound is rapidly and extensively metabolized.[5] The primary metabolic pathway is the hydrolysis of the ester linkage, leading to the formation of this compound 3-carboxyindole.[5] This major metabolite can be further hydroxylated.[6] The enzyme primarily responsible for the initial hydrolysis is carboxylesterase 1 (CES1).[7]
Table 3: Major Metabolites of this compound Identified in Human Hepatocytes
| Metabolite | Biotransformation |
| This compound 3-carboxyindole | Ester hydrolysis |
| Hydroxylated this compound 3-carboxyindole | Ester hydrolysis followed by hydroxylation |
| Monohydroxylated this compound | Hydroxylation |
| Dihydroxylated this compound | Dihydroxylation |
| N-dealkylated this compound | N-dealkylation |
| Glucuronidated metabolites | Glucuronidation of hydroxylated metabolites |
Metabolic Pathway
The metabolic breakdown of this compound involves several key enzymatic reactions, primarily occurring in the liver.
In Vitro Toxicity
Limited data is available specifically on the in vitro toxicity of this compound. However, studies on other synthetic cannabinoids suggest potential for cytotoxicity.
Cytotoxicity
While specific studies on this compound are lacking, research on other synthetic cannabinoids has demonstrated cytotoxic effects in various cell lines, including neuronal and hepatic cells. The mechanisms often involve the induction of apoptosis and oxidative stress. Further research is warranted to specifically evaluate the cytotoxic potential of this compound and its metabolites.
In Vivo Toxicity
There is a notable absence of formal in vivo toxicological studies of this compound in animal models. The available information is primarily derived from human case reports of intoxication and post-mortem analyses.
Human Intoxication
Clinical reports from individuals intoxicated with products containing this compound and other synthetic cannabinoids describe a range of severe adverse effects, including:
-
Neurological: Seizures, agitation, confusion, paranoia, hallucinations, and psychosis.[4]
-
Cardiovascular: Tachycardia, hypertension, and in some cases, myocardial infarction and stroke.[3]
-
Gastrointestinal: Nausea and vomiting.[4]
-
Other: Acute kidney injury.[8]
Post-Mortem Findings
Post-mortem toxicological analyses have detected this compound and its metabolites in fatalities.[6] However, due to the frequent co-ingestion of other substances, directly attributing the cause of death solely to this compound is often challenging. The concentrations of this compound in post-mortem blood samples are often in the low nanogram per milliliter range, reflecting its high potency.[9]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the toxicological assessment of this compound.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing cannabinoid receptors (e.g., rat brain tissue or CHO cells transfected with human CB1/CB2 receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled cannabinoid agonist).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Agonist Activity
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing CB1 receptors as described in the receptor binding assay protocol.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, varying concentrations of this compound, a fixed concentration of GDP (e.g., 30 µM), and [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the assay, filter, wash, and quantify the radioactivity as described for the receptor binding assay.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding as a function of the this compound concentration. Determine the EC₅₀ (concentration producing 50% of the maximal effect) and the Emax (maximal effect) from the resulting dose-response curve using non-linear regression analysis.
In Vitro Metabolism in Human Hepatocytes
Protocol:
-
Hepatocyte Culture: Thaw and plate cryopreserved human hepatocytes in appropriate culture plates and allow them to attach.
-
Incubation: Treat the hepatocytes with a solution of this compound (e.g., 10 µM in culture medium) and incubate at 37°C in a humidified incubator for a specified time (e.g., 3 hours).
-
Sample Collection and Quenching: At the end of the incubation, terminate the metabolic activity by adding a cold organic solvent such as acetonitrile.
-
Extraction: Scrape the cells, vortex, and centrifuge to pellet the protein and cellular debris. Collect the supernatant containing the parent drug and its metabolites.
-
Analysis by LC-HRMS: Evaporate the supernatant to dryness and reconstitute in a suitable solvent. Analyze the sample using a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Metabolite Identification: Process the acquired data using specialized software to identify potential metabolites based on their accurate mass, retention time, and fragmentation patterns compared to a control sample.
Conclusion
This compound is a highly potent synthetic cannabinoid with a complex toxicological profile characterized by high affinity and full agonist activity at cannabinoid receptors, and extensive metabolism. The available data, primarily from in vitro studies and human case reports, indicate a significant potential for severe and life-threatening toxicity. A critical gap in the current knowledge is the lack of controlled in vivo studies to systematically evaluate its toxicological properties. Further research, including detailed in vivo toxicity studies and investigation into the pharmacological activity of its metabolites, is essential for a complete understanding of the risks associated with this compound and for the development of effective clinical and forensic responses to the ongoing public health threat posed by synthetic cannabinoids.
References
- 1. OUH - Postmortem toxicology [ous-research.no]
- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the many faces of synthetic cannabinoid toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of β-blockade in a sheep model of severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolite Identification and Profiling of BB-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22 (QUCHIC) is a potent synthetic cannabinoid that has emerged as a compound of interest in forensic toxicology and drug development. Understanding its metabolic fate is crucial for identifying biomarkers of exposure, assessing its pharmacokinetic profile, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolite identification and profiling, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways.
Metabolic Profile of this compound
The metabolism of this compound primarily occurs in the liver and involves a series of Phase I and Phase II biotransformations. The major metabolic pathway is the hydrolysis of the ester linkage, leading to the formation of this compound 3-carboxyindole. This primary metabolite can then undergo further modifications, including hydroxylation and glucuronidation.
Identified Metabolites
Several metabolites of this compound have been identified in both in vitro and in vivo studies. The key metabolites include:
-
This compound 3-carboxyindole: The product of ester hydrolysis and the most abundant metabolite.
-
Monohydroxylated this compound: Metabolites where a hydroxyl group is added to the this compound structure.
-
This compound 3-carboxyindole-hydroxycyclohexylmethyl isomers: Two specific isomers of hydroxylated this compound 3-carboxyindole that are recommended as target biomarkers for confirming this compound intake.[1][2]
-
Glucuronidated conjugates: Phase II metabolites where glucuronic acid is attached to the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion.
Quantitative Data
The following tables summarize the quantitative data on this compound and its primary metabolite, this compound 3-carboxyindole, from authentic human samples.
Table 1: Concentrations of this compound and this compound 3-carboxyindole in Human Serum
| Case | This compound (pg/mL) | This compound 3-carboxyindole (ng/mL) |
| Case 1 | 149 | 0.755 |
| Case 2 | 6680 | 38.0 |
Data sourced from Minakata et al., 2019.[3][4][5]
Table 2: Concentrations of this compound and this compound 3-carboxyindole in Human Urine
| Case | This compound (pg/mL) | This compound 3-carboxyindole (ng/mL) |
| Case 1 | 5.64 | 0.131 |
| Case 2 | 5.52 | 21.4 |
| Case 3 | 6.92 | 5.15 |
Data sourced from Minakata et al., 2019.[3][4][5]
Table 3: Limits of Detection (LOD) in Urine
| Compound | LOD (pg/mL) |
| This compound | 3 |
| This compound 3-carboxyindole | 30 |
Data sourced from Minakata et al., 2019.[3][4][5]
Experimental Protocols
This section details the methodologies for the key experiments used in the identification and quantification of this compound metabolites.
In Vitro Metabolism using Human Hepatocytes
This protocol is designed to simulate the hepatic metabolism of this compound in a controlled laboratory setting.
-
Incubation: Cryopreserved human hepatocytes are incubated with this compound (typically at a concentration of 10 μmol/L) for a period of up to 3 hours.[1][2]
-
Sample Preparation: Following incubation, the samples are prepared for analysis. This often involves protein precipitation to remove larger molecules.
-
Analysis: The prepared samples are analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites formed.[1][2]
Analysis of Authentic Human Samples (Serum and Urine)
This protocol outlines the procedure for extracting and quantifying this compound and its metabolites from biological fluids.
-
Sample Pre-treatment (Optional): Urine samples may be subjected to hydrolysis with β-glucuronidase to cleave glucuronide conjugates and improve the detection of Phase I metabolites.[3][5]
-
Extraction: Liquid-liquid extraction is performed to isolate the analytes (this compound and its metabolites) from the biological matrix (serum or urine).[3][5]
-
Analytical Quantification: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), such as LC-QTRAP-MS/MS, for sensitive and specific quantification of the target compounds.[3][5] High-resolution mass spectrometry (e.g., LC-Orbitrap-MS/MS) is used for the characterization of novel or unknown metabolites.[3][5]
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of this compound.
Experimental Workflow for Metabolite Profiling
This diagram outlines the general workflow for the identification and quantification of this compound metabolites from biological samples.
This compound Signaling Pathway
This compound exerts its pharmacological effects primarily through the activation of cannabinoid receptors CB1 and CB2. The following diagram depicts the signaling cascade initiated by this compound binding to the CB1 receptor.
Signaling Pathways
This compound is a potent agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors.[6] It exhibits a particularly high affinity for the CB1 receptor, with a reported Ki value of 0.11 nM and an EC50 of 2.9 nM.[3][4] The binding of this compound to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][5]
Activation of the CB1 receptor by this compound leads to the stimulation of pertussis toxin-sensitive G-proteins (Gi/o).[1][5] This results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][5] Downstream effects also include the modulation of ion channels, specifically a decrease in the opening of N-type Ca2+ channels and the activation of G protein-gated inward rectifier K+ (GIRK) channels.[1][5] This combination of signaling events ultimately dampens neuronal activity.
A significant pharmacological effect of this compound, mediated by its action on CB1 receptors, is the stimulation of dopamine release in the nucleus accumbens shell.[3] This effect is dose-dependent and can be blocked by a CB1 antagonist, confirming the receptor's role in this process.[3]
Conclusion
The metabolism of this compound is characterized by ester hydrolysis to form this compound 3-carboxyindole, followed by further hydroxylation and glucuronidation. The identification and quantification of these metabolites, particularly this compound 3-carboxyindole and its hydroxylated isomers, are essential for documenting this compound exposure in clinical and forensic settings. The primary analytical techniques employed are LC-MS/MS and LC-HRMS, which provide the necessary sensitivity and specificity. Pharmacologically, this compound is a potent CB1 and CB2 receptor agonist, with its CB1 receptor activity mediating significant effects on the central nervous system, including the stimulation of dopamine release. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the metabolic profiling and pharmacological action of this compound.
References
- 1. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: this compound, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of BB-22 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sample preparation and analysis of the synthetic cannabinoid BB-22 (also known as QUCHIC) and its primary metabolite, this compound 3-carboxyindole, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a potent synthetic cannabinoid that has been identified in forensic and clinical cases.[1][2] Accurate and sensitive detection methods are crucial for toxicological screening and research purposes. This document outlines a validated liquid-liquid extraction (LLE) method for the isolation of this compound and its metabolite from urine and serum, followed by quantitative analysis using LC-MS/MS. The methodologies described are based on established and published research to ensure reliability and reproducibility.[2][3]
Chemical Properties of this compound
| Property | Value |
| Formal Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester |
| CAS Number | 1400742-42-8 |
| Molecular Formula | C₂₅H₂₄N₂O₂ |
| Formula Weight | 384.5 g/mol |
Source: Cayman Chemical[4]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound 3-carboxyindole analytical standard
-
Internal Standard (IS) (e.g., JWH-018-d9 or a suitable stable isotope-labeled analog)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297)
-
β-glucuronidase (from E. coli)
-
Sodium phosphate (B84403) buffer (pH 6.8)
-
n-Hexane
-
Ethyl acetate
-
Deionized water (18 MΩ·cm)
-
Centrifuge tubes (15 mL)
-
Autosampler vials
Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine and Serum
This protocol is adapted from established methods for the extraction of synthetic cannabinoids from biological matrices.[2][3]
-
Sample Aliquoting:
-
Pipette 1.0 mL of urine or serum into a 15 mL centrifuge tube.
-
For each batch of samples, prepare a blank (matrix without analyte), a negative control (matrix with IS), and calibration standards by spiking blank matrix with known concentrations of this compound and its metabolite.
-
-
Internal Standard Addition:
-
Add the internal standard solution to all tubes (except the blank) to a final concentration of 1 ng/mL.
-
-
Enzymatic Hydrolysis (for Urine Samples):
-
To release conjugated metabolites, add 500 µL of sodium phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase solution to each urine sample.
-
Vortex briefly and incubate at 37°C for 1 hour.[2]
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of a n-hexane/ethyl acetate (9:1, v/v) mixture to each tube.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are general parameters and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 30% B, ramp up to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
The precursor and product ions for this compound and its metabolite should be optimized by direct infusion of the analytical standards.
-
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound and its primary metabolite.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Limit of Detection (LOD) in Urine | Limit of Quantification (LOQ) in Urine |
| This compound | 385.2 | 144.1 | 128.1 | 3 pg/mL[2][5] | 10 pg/mL |
| This compound 3-carboxyindole | 286.2 | 144.1 | 101.1 | 30 pg/mL[2][5] | 100 pg/mL |
Note: The specific m/z values for precursor and product ions should be experimentally determined on the mass spectrometer being used. The LOD and LOQ values are based on published literature and may vary depending on the instrumentation and matrix.[2][5]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Caption: Workflow for this compound analysis.
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is complex and not fully elucidated, like other synthetic cannabinoids, it is known to act as an agonist at the cannabinoid receptors CB1 and CB2. The diagram below provides a simplified, illustrative representation of this interaction.
Caption: Simplified this compound signaling pathway.
References
- 1. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of the Synthetic Cannabinoid BB-22 and its Metabolite in Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BB-22 (also known as QUCHIC or 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that has been identified in recreational herbal products. As a substance of abuse, its detection in biological matrices is crucial for clinical and forensic toxicology. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its primary metabolite, this compound 3-carboxyindole, in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves enzymatic hydrolysis of conjugated metabolites, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up and concentration.
Principle
The analytical procedure begins with the enzymatic hydrolysis of glucuronide-conjugated metabolites in urine to their free forms using β-glucuronidase. Following hydrolysis, the analytes are extracted from the urine matrix and concentrated using either LLE or SPE. The purified extract is then injected into an LC-MS/MS system. Chromatographic separation of this compound and this compound 3-carboxyindole is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Materials and Reagents
-
This compound analytical standard
-
This compound 3-carboxyindole analytical standard
-
Internal Standard (IS), e.g., AB-PINACA
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297)
-
β-glucuronidase from Patella vulgata[1]
-
Acetate buffer (100 mM, pH 5.0)[1]
-
Phosphate (B84403) buffer (100 mM, pH 6.0)
-
Ethyl acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
-
SPE manifold
Experimental Protocols
Sample Preparation
Two alternative extraction methods are presented below.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Hydrolysis: To 1 mL of urine, add 1 mL of acetate buffer (100 mM, pH 5.0) and 50 µL of β-glucuronidase solution.[1]
-
Vortex the mixture for 30 seconds and incubate at 60-65°C for 1-3 hours.[1]
-
Allow the sample to cool to room temperature.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Extraction: Add 3 mL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Hydrolysis: Perform enzymatic hydrolysis as described in steps 1-3 of the LLE protocol.[1]
-
Conditioning: Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a 25:75 methanol:water solution.[1]
-
Dry the cartridge under vacuum for 5-10 minutes.[1]
-
Elution: Elute the analytes with 3 mL of ethyl acetate.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 550°C |
| Gas Flow Rates | Desolvation: 1100 L/hr, Cone: 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 385.2 | 214.1 | 21[2] |
| This compound 3-carboxyindole | 258.1 | 118.1 | 29[2] |
| AB-PINACA (IS) | 331.2 | 215.1 | 35[2] |
Data Presentation: Method Validation Summary
The following table summarizes the quantitative performance of the described method for the analysis of this compound and its metabolite in urine.[2][3]
| Parameter | This compound | This compound 3-carboxyindole |
| Linearity Range | 5 - 1000 pg/mL[3] | 0.1 - 10 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[3] | > 0.99[3] |
| Limit of Detection (LOD) | 3 pg/mL[3][4][5] | 30 pg/mL[3][4][5] |
| Limit of Quantification (LOQ) | 5 pg/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 20% | < 20% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis in urine.
References
- 1. unitedchem.com [unitedchem.com]
- 2. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [open.bu.edu]
- 4. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying BB-22 Metabolism in Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing primary human hepatocytes for the in vitro study of the metabolism of BB-22, a synthetic cannabinoid. The protocols outlined below cover the essential experimental procedures, from cell culture to metabolite analysis, and include data presentation formats and visualizations to facilitate understanding and application in a research setting.
Introduction
This compound (QUCHIC) is a potent synthetic cannabinoid whose metabolism is crucial for understanding its pharmacological and toxicological profile. Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they contain a full complement of hepatic enzymes and cofactors, closely mimicking in vivo metabolism.[1][2] This document details the methods to investigate the biotransformation of this compound in this system.
The primary metabolic pathway of this compound involves an initial hydrolysis of the ester linkage, followed by further oxidation and glucuronidation.[3] The major enzyme responsible for the initial hydrolysis is Carboxylesterase 1 (CES1).[4] The resulting primary metabolite, this compound 3-carboxyindole, and its subsequent hydroxylated isomers are key biomarkers for detecting this compound consumption.[3]
Data Presentation
Quantitative Analysis of this compound and its Major Metabolite in Biological Samples
| Analyte | Matrix | Concentration Range |
| This compound | Serum | 149 - 6680 pg/mL |
| Urine | 5.52 - 6.92 pg/mL | |
| This compound 3-carboxyindole | Serum | 0.755 - 38.0 ng/mL |
| Urine | 0.131 - 21.4 ng/mL |
Data sourced from Hasegawa et al., 2018.[5][6][7]
Experimental Protocols
Culture of Primary Human Hepatocytes
This protocol is adapted from standard procedures for thawing and plating cryopreserved human hepatocytes.[1][8]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte Plating Medium (HPM)
-
Hepatocyte Culture Medium
-
Collagen-coated cell culture plates (e.g., 24-well or 96-well)
-
Water bath at 37°C
-
Humidified incubator at 37°C, 5% CO2
Procedure:
-
Pre-warm Hepatocyte Plating Medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed HPM.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable cells.
-
Gently aspirate the supernatant.
-
Resuspend the cell pellet in the appropriate volume of HPM.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated plates at a desired density.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed Hepatocyte Culture Medium.
-
Allow the cells to acclimate overnight before initiating metabolism studies.
In Vitro Metabolism of this compound
This protocol outlines the incubation of this compound with cultured human hepatocytes to study its metabolism.[3][9]
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Hepatocyte Culture Medium
-
Incubator at 37°C, 5% CO2
-
Acetonitrile (B52724) (ACN), cold
-
Microcentrifuge
Procedure:
-
Prepare a working solution of this compound in Hepatocyte Culture Medium at the desired final concentration (e.g., 10 µM).[3]
-
Aspirate the culture medium from the hepatocyte monolayers.
-
Add the this compound working solution to each well.
-
Incubate the plate at 37°C for a specified time course (e.g., 0, 1, 3 hours).[3]
-
At each time point, terminate the reaction by adding an equal volume of cold acetonitrile to precipitate proteins and quench enzymatic activity.
-
Scrape the cells from the well surface and transfer the entire contents (cells and medium) to a microcentrifuge tube.
-
Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein and cell debris.
-
Carefully collect the supernatant for metabolite analysis.
Metabolite Identification and Quantification by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5][10]
Materials:
-
Supernatant samples from Protocol 2
-
LC-MS/MS system (e.g., QTRAP or high-resolution Orbitrap)
-
Analytical column suitable for separating synthetic cannabinoids and their metabolites (e.g., C18 or biphenyl)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Reference standards for this compound and its expected metabolites (if available)
Procedure:
-
Transfer the supernatant from the metabolism experiment into autosampler vials.
-
Set up the LC-MS/MS instrument with an appropriate method for the separation and detection of this compound and its metabolites. This will involve optimizing the gradient elution, mass spectrometer source parameters, and fragmentation energies.
-
Acquire data in both full scan and product ion scan modes to identify potential metabolites. High-resolution mass spectrometry is recommended for accurate mass measurements and elemental composition determination.[3]
-
Process the acquired data using metabolite identification software. Look for characteristic mass shifts corresponding to common metabolic transformations (e.g., hydrolysis, hydroxylation, glucuronidation).
-
For quantitative analysis, develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method using specific precursor-to-product ion transitions for this compound and its key metabolites.
-
Prepare a calibration curve using reference standards to quantify the concentration of the parent drug and its metabolites.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound in human hepatocytes.
Experimental Workflow for this compound Metabolism Study
References
- 1. bdj.co.jp [bdj.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 9. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Note: GC-MS Analysis of the Synthetic Cannabinoid BB-22
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the qualitative and quantitative analysis of the synthetic cannabinoid BB-22 (also known as QUCHIC) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are compiled from established practices for the analysis of synthetic cannabinoids and are intended to serve as a robust starting point for researchers.
Introduction
This compound, or quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, is a potent synthetic cannabinoid that has been identified in illicit products. Its detection and quantification are crucial for forensic toxicology, clinical diagnostics, and drug development research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile compounds like synthetic cannabinoids due to its high sensitivity and specificity. This application note details a proposed methodology for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected fragmentation patterns.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are general guidelines for common matrices.
For Seized Plant Material or Powders:
-
Extraction:
-
Accurately weigh approximately 10 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol (9:1, v/v).
-
Vortex the sample for 2 minutes.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 1 mL of methanol or ethyl acetate (B1210297) for GC-MS analysis.
-
For Biological Matrices (Urine or Serum) - Qualitative Screening:
For biological samples, a more rigorous clean-up is necessary to remove interfering substances. Solid-Phase Extraction (SPE) is a recommended technique.
-
Solid-Phase Extraction (SPE):
-
Pre-treatment (for urine): If analyzing for metabolites, enzymatic hydrolysis with β-glucuronidase may be required. For the parent compound, proceed directly to extraction.
-
Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine or serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol or a mixture of dichloromethane (B109758) and isopropanol (B130326) (80:20 v/v).[1]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable solvent like ethyl acetate for GC-MS analysis.[1]
-
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Column | Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar capillary column.[2] |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.2 mL/min. |
| Inlet | Splitless mode. |
| Injection Volume | 1 µL. |
| Inlet Temperature | 260°C.[3] |
| Oven Program | Initial temperature of 70°C, hold for 2 minutes. Ramp at 30°C/min to 190°C. Ramp at 5°C/min to 290°C and hold for 10 minutes.[3] A final ramp to a higher temperature (e.g., 340°C) can be added to clean the column.[3] |
| Mass Spectrometer | Agilent 5977A single quadrupole MS or equivalent. |
| Ion Source | Electron Ionization (EI). |
| Ionization Energy | 70 eV.[3][4][5][6] |
| Ion Source Temp. | 230°C.[3] |
| Quadrupole Temp. | 150°C.[3] |
| Transfer Line Temp. | 320°C.[3] |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis and identification.[3] Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Predicted Electron Ionization Fragmentation of this compound
Based on the general fragmentation patterns of synthetic cannabinoids with an ester linkage, the following key fragments are predicted for this compound under electron ionization.[3] The primary fragmentation is expected to involve cleavage on either side of the carbonyl group of the ester linkage.
| m/z | Predicted Fragment Ion |
| 384 | [M]+• (Molecular Ion) |
| 241 | [M - C9H7O]+ (Loss of quinolinoxy group) |
| 144 | [C9H8NO]+ (Quinolinoxy cation) |
| 143 | [C9H7N]+• (Quinoline radical cation) |
| 129 | Indole-3-carbaldehyde cation |
| 117 | Indole (B1671886) cation |
| 81 | Cyclohexyl cation |
Note: The presence of characteristic indole and quinoline (B57606) fragment ions can aid in the identification of the parent nucleus structure.[3]
Quantitative Data
| Analyte | Matrix | LOD (pg/mL) | LOQ (pg/mL) |
| This compound | Urine | 3 | - |
| This compound 3-carboxyindole | Urine | 30 | - |
Source: Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole... by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS.[7][8][9]
For a developed GC-MS method, validation should be performed to determine the LOD, LOQ, linearity, precision, and accuracy according to established guidelines.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pathway
This diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 3. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uni-saarland.de [uni-saarland.de]
- 7. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for the Identification of BB-22 Metabolites: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the identification of metabolites of the synthetic cannabinoid BB-22 (also known as QUCHIC) using high-resolution mass spectrometry (HRMS). The metabolism of new psychoactive substances is a critical area of research for clinical and forensic toxicology. Accurate identification of metabolic pathways and specific metabolite markers is essential for documenting exposure and understanding the pharmacological and toxicological profiles of these compounds. This guide outlines the in-vitro metabolism of this compound in human hepatocytes, details analytical methods for metabolite detection, and presents quantitative data from authentic human samples.
Introduction
This compound (quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid that has been identified in recreational drug products. Like many synthetic cannabinoids, this compound undergoes extensive metabolism in the human body, making the parent compound often undetectable in biological samples. Therefore, identifying its primary metabolites is crucial for confirming intake. High-resolution mass spectrometry offers the sensitivity and specificity required for the structural elucidation of these metabolites in complex biological matrices.
The primary metabolic transformation of this compound is the hydrolysis of the ester linkage, leading to the formation of this compound 3-carboxyindole.[1] This initial metabolite can then undergo further phase I and phase II metabolic reactions, including hydroxylation and glucuronidation.[1] This application note provides a comprehensive workflow, from sample preparation to data analysis, for the successful identification and characterization of this compound metabolites.
Metabolic Pathways of this compound
The metabolism of this compound primarily involves two phases. Phase I metabolism is characterized by the hydrolysis of the ester bond, a major biotransformation, followed by hydroxylation on the indole (B1671886) or cyclohexylmethyl moieties.[1] Phase II metabolism involves the glucuronidation of the hydroxylated metabolites.[1] The primary metabolite, this compound 3-carboxyindole, is not specific to this compound and can be a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA, necessitating the identification of more specific markers.[1] Key metabolites recommended for documenting this compound intake include this compound 3-carboxyindole and its two hydroxycyclohexylmethyl isomers.[1]
References
Application Notes and Protocols for the Electrochemical Screening of BB-22 in Toxicological Specimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22 (QUCHIC) is a potent synthetic cannabinoid that poses a significant challenge to public health and forensic toxicology. Its rapid metabolism and the continuous emergence of new analogs necessitate the development of fast, sensitive, and reliable screening methods. Electrochemical techniques offer a promising alternative to traditional chromatographic methods, providing advantages in terms of speed, cost-effectiveness, and portability. These application notes provide a detailed overview and protocols for the electrochemical screening of this compound in toxicological specimens.
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on its oxidation at an electrode surface. By applying a potential sweep, this compound undergoes an irreversible oxidation reaction, generating a current that is proportional to its concentration in the sample. Differential Pulse Voltammetry (DPV) is a particularly suitable technique for this purpose, as it enhances the signal-to-noise ratio, leading to improved sensitivity.
Quantitative Data Summary
The following tables summarize the quantitative data for the electrochemical detection of this compound and its primary metabolite, this compound 3-carboxyindole. Data for other relevant synthetic cannabinoids are also included for comparison.
Table 1: Electrochemical Performance Data for this compound and its Metabolite
| Analyte | Matrix | Technique | Working Electrode | Linear Range (µM) | LOD (µM) | LOQ (µM) | Reference |
| This compound | Lithium Perchlorate (B79767) | DPV | Glassy Carbon | 10 - 100 | 5 | - | [1] |
| This compound | Human Pooled Serum | DPV | Glassy Carbon | 200 - 700 | - | - | [1] |
| This compound 3-carboxyindole | Lithium Perchlorate | DPV | Glassy Carbon | - | 2 | - | [1] |
LOD: Limit of Detection, LOQ: Limit of Quantification, DPV: Differential Pulse Voltammetry. Note: LOQ data for this compound was not explicitly found in the searched literature.
Table 2: Comparative Electrochemical Data for Other Synthetic Cannabinoids
| Analyte | Technique | Linear Range | LOD | LOQ | Reference |
| AB-CHMINACA | SWAdSV | 20 - 100 µM | 0.282 µM | - | N/A |
| MDMB-4en-PINACA | SWAdSV | 20 - 70 µM | 0.282 µM | - | N/A |
| JWH-018 | Voltammetry | 10 - 500 ng/mL | 5.892 ng/mL | - | [2] |
SWAdSV: Square-Wave Adsorptive Stripping Voltammetry. Note: Data for AB-CHMINACA and MDMB-4en-PINACA are from a study on a novel electroanalytical method and may serve as a reference for expected performance.
Experimental Protocols
Materials and Reagents
-
This compound standard solution
-
Lithium perchlorate (LiClO4)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Formic acid
-
Phosphate buffered saline (PBS)
-
Human serum/urine samples (blank and fortified)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/galvanostat
Sample Preparation
Protocol 1: Liquid-Liquid Extraction (LLE) for Urine Samples (Adapted from general protocols)
-
To 1 mL of urine, add 10 µL of an internal standard (if used) and 1 mL of a suitable buffer (e.g., pH 7 PBS).
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the supporting electrolyte (e.g., 0.1 M LiClO4 in acetonitrile) for electrochemical analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Serum/Blood Samples (Adapted from general protocols)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
To 1 mL of serum, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 4000 rpm for 15 minutes.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the supporting electrolyte for analysis.
Electrochemical Measurement Protocol (DPV)
-
Set up the electrochemical cell with the glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode.
-
Pipette the reconstituted sample extract into the electrochemical cell.
-
Purge the solution with nitrogen gas for 5 minutes to remove dissolved oxygen.
-
Perform the DPV scan within a potential range of +0.8 V to +1.8 V (vs. Ag/AgCl).
-
Record the peak oxidation current for this compound, which is expected to appear at approximately +1.4 V.
-
Quantify the concentration of this compound by comparing the peak current to a calibration curve prepared with standard solutions.
Visualizations
This compound Signaling Pathway
Synthetic cannabinoids like this compound act as potent agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The binding of this compound to the CB1 receptor, primarily located in the central nervous system, triggers a cascade of intracellular events.
Caption: Signaling pathway of this compound via the CB1 receptor.
Experimental Workflow for Electrochemical Screening
The overall workflow for the electrochemical screening of this compound in toxicological specimens involves several key steps from sample collection to data analysis.
References
Application of BB-22 in Cannabinoid Receptor Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22 (QUCHIC) is a potent synthetic cannabinoid that has garnered significant interest within the scientific community for its high affinity and efficacy at the cannabinoid receptors, primarily the CB1 receptor. As a full agonist, this compound serves as a valuable research tool for investigating the endocannabinoid system, its physiological functions, and the consequences of potent cannabinoid receptor activation. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo cannabinoid receptor research assays.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with cannabinoid receptors, providing a comparative overview of its binding affinity and functional potency.
Table 1: Cannabinoid Receptor Binding Affinity of this compound
| Compound | Receptor | Ki (nM) | Radioligand | Source |
| This compound | CB1 | 0.11 - 0.217 | [³H]CP55,940 | Brain tissue homogenates[1][2] |
| This compound | CB2 | 0.338 | [³H]CP55,940 | Spleen homogenates[2] |
| JWH-018 (for comparison) | CB1 | 3.38 | [³H]CP55,940 | Brain tissue homogenates[1] |
Table 2: Functional Potency of this compound at the CB1 Receptor
| Compound | Assay | EC50 (nM) | Emax (%) | Source |
| This compound | [³⁵S]GTPγS Binding | 2.9 | 217 | Rat cerebral cortex homogenates[1] |
| JWH-018 (for comparison) | [³⁵S]GTPγS Binding | 20.2 | 163 | Rat cerebral cortex homogenates[1] |
Signaling Pathways
This compound, as a potent agonist at the CB1 receptor, activates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist like this compound, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Furthermore, the activation of the G-protein can lead to the modulation of various ion channels and other downstream signaling pathways.
References
Application Notes and Protocols for Determining BB-22 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22, also known as QUCHIC, is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[2][3] Determining the activity of novel compounds like this compound is crucial for understanding their pharmacological profile and potential therapeutic or toxicological effects. This document provides detailed protocols for three common cell-based assays to quantify the activity of this compound at CB1 and CB2 receptors: the GTPγS Binding Assay, the β-Arrestin Recruitment Assay, and the cAMP Inhibition Assay.
Cannabinoid Receptor Signaling Pathways
Activation of cannabinoid receptors by an agonist such as this compound triggers two primary signaling pathways: G-protein dependent and G-protein independent (β-arrestin-mediated) signaling. The following diagram illustrates the canonical Gαi/o-coupled signaling cascade initiated by CB1/CB2 receptor activation.
Caption: Agonist binding to CB1/CB2 receptors activates Gαi/o, inhibiting adenylate cyclase and reducing cAMP levels.
GTPγS Binding Assay
This functional assay measures the first step in G-protein activation following receptor agonism. It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify the extent of G-protein activation.
Experimental Workflow
The following diagram outlines the workflow for the [³⁵S]GTPγS binding assay.
Caption: Workflow for the [³⁵S]GTPγS binding assay to measure G-protein activation.
Protocol
Cell Lines:
Materials:
-
Cell membranes from CB1 or CB2 expressing cells
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
This compound and a reference agonist (e.g., CP55,940)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (5-20 µg protein/well)
-
GDP to a final concentration of 10 µM
-
Serial dilutions of this compound or reference agonist. For antagonist mode, add a fixed concentration of antagonist before the agonist.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled GTP analog. Subtract non-specific binding from all wells. Plot the specific binding against the logarithm of the agonist concentration and fit the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.
Data Presentation
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of CP55,940) |
| This compound | CB1 | 0.217[1] | ~100% (Full Agonist)[1] |
| This compound | CB2 | 0.338[1] | ~100% (Full Agonist)[1] |
| CP55,940 | CB1 | 0.5 - 5 | 100% |
| CP55,940 | CB2 | 0.3 - 3 | 100% |
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, a key event in receptor desensitization and G-protein independent signaling. Commercially available assays, such as the PathHunter® assay, utilize enzyme complementation to generate a chemiluminescent signal upon β-arrestin recruitment.[1][7][8][9]
Experimental Workflow
The following diagram illustrates the general workflow for a β-arrestin recruitment assay.
Caption: Workflow for a β-arrestin recruitment assay using a chemiluminescent readout.
Protocol
Cell Lines:
-
CHO-K1 or HEK293 cells engineered to co-express the human CB1 or CB2 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment (e.g., PathHunter® cell lines).[10]
Materials:
-
CB1 or CB2 PathHunter® cells
-
Cell culture medium
-
Assay medium (e.g., Opti-MEM)
-
This compound and a reference agonist
-
384-well white, solid-bottom cell culture plates
-
PathHunter® Detection Reagents
-
Chemiluminescent plate reader
Procedure:
-
Cell Seeding: Culture cells according to the supplier's instructions. Seed cells into a 384-well plate at a density of 2,500-5,000 cells per well in 20 µL of culture medium.[10]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist in assay medium. Add 5 µL of the diluted compounds to the respective wells.
-
Agonist Incubation: Incubate the plate for 90 minutes at 37°C.[10]
-
Detection: Equilibrate the plate and detection reagents to room temperature. Add 12.5 µL of the detection reagent mixture to each well.
-
Detection Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the response of a reference full agonist (e.g., CP55,940). Plot the normalized response against the logarithm of the agonist concentration and fit the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.
Data Presentation
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of CP55,940) |
| This compound | CB1 | 0.5 - 10 | ~90-110% |
| This compound | CB2 | 1 - 15 | ~90-110% |
| CP55,940 | CB1 | 10 - 50 | 100% |
| CP55,940 | CB2 | 5 - 40 | 100% |
cAMP Inhibition Assay
This assay quantifies the functional consequence of Gαi/o activation, which is the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Cells are typically stimulated with forskolin (B1673556) to elevate basal cAMP levels, allowing for a clear window to measure inhibition.
Experimental Workflow
The following diagram shows the workflow for a cAMP inhibition assay.
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cells-online.com [cells-online.com]
- 5. Membrane Target Systems: Cannabinoid CB1 (human) membrane preparation | Revvity [revvity.com]
- 6. revvity.co.jp [revvity.co.jp]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Animal Models for Studying the Behavioral Effects of BB-22: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22, also known as QUCHIC (quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate), is a potent synthetic cannabinoid that has been identified in illicit drug markets.[1] Understanding its behavioral effects is crucial for elucidating its mechanism of action, abuse potential, and potential therapeutic applications. This document provides detailed application notes and protocols for utilizing animal models, specifically mice, to study the behavioral pharmacology of this compound. The protocols outlined below are based on established methods for assessing the effects of synthetic cannabinoids on rodent behavior.
Animal Models and Husbandry
The most commonly used animal models for studying the behavioral effects of synthetic cannabinoids are rats and mice.[2] The CD-1 mouse strain has been effectively used to characterize the in vivo effects of this compound.[1]
General Husbandry Recommendations:
-
Housing: Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Upon arrival, animals should be allowed to acclimate to the facility for at least one week before any experimental procedures.
-
Handling: Regular handling of the animals for several days prior to testing can help to reduce stress-related responses during experiments.
-
Ethics: All animal procedures should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and relevant national regulations.
Data Presentation: Summary of Quantitative Behavioral Effects of this compound in Mice
The following tables summarize the in vivo behavioral effects of acute systemic administration of this compound in male CD-1 mice. These effects were found to be mediated by the CB1 receptor, as they were fully prevented by pre-treatment with the CB1 receptor antagonist/inverse agonist AM-251.[1]
| Behavioral Parameter | Doses of this compound (mg/kg) | Observed Effect |
| Sensorimotor Responses | 0.001 - 6 | Deeply impaired |
| Motor Responses | 0.001 - 6 | Deeply impaired |
| Core Temperature | 0.001 - 6 | Significantly decreased (Hypothermia) |
| Breath Rate | 0.001 - 6 | Significantly decreased |
| Nociceptive Threshold | 0.001 - 6 | Significantly increased (Analgesia) |
Experimental Protocols
Locomotor Activity Assessment
This protocol is designed to assess the effects of this compound on spontaneous locomotor activity in mice, a key component of the cannabinoid "tetrad" of effects.[2]
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., a mixture of ethanol, Kolliphor EL, and saline)
-
Vehicle control solution
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Open field activity chambers equipped with infrared beams or video tracking software
-
Male CD-1 mice (8-10 weeks old)
Protocol:
-
Habituation: Place each mouse individually into the center of the open field chamber and allow for a 30-minute habituation period.
-
Drug Administration: Following habituation, remove the mice from the chambers and administer the appropriate dose of this compound or vehicle via i.p. injection.
-
Data Collection: Immediately return the mice to the activity chambers and record locomotor activity for a period of 60-120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (ambulation)
-
Vertical activity (rearing)
-
Time spent in the center vs. periphery of the arena (as a measure of anxiety-like behavior)
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effects. Compare the data from the this compound treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound (dissolved in a suitable vehicle)
-
Vehicle control solution
-
Syringes and needles for i.p. injection
-
Male CD-1 mice (8-10 weeks old)
Protocol:
-
Pre-conditioning (Baseline Preference):
-
On Day 1, place each mouse in the central compartment and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two outer chambers to determine any initial preference. A biased design, where the drug is paired with the initially non-preferred side, can increase the sensitivity of the assay.
-
-
Conditioning Phase (4-8 days):
-
On conditioning days, administer this compound (i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On alternate days, administer the vehicle and confine the mouse to the opposite chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning (Test Day):
-
The day after the final conditioning session, place the mouse in the central compartment with free access to all chambers (in a drug-free state).
-
Record the time spent in each of the outer chambers for 15-20 minutes.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting rewarding properties. A significant decrease suggests conditioned place aversion.
Novel Object Recognition (NOR)
The NOR test is used to evaluate the effects of this compound on recognition memory.
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and color from the familiar objects)
-
This compound (dissolved in a suitable vehicle)
-
Vehicle control solution
-
Syringes and needles for i.p. injection
-
Male CD-1 mice (8-10 weeks old)
Protocol:
-
Habituation: On Day 1, allow each mouse to freely explore the empty open field arena for 10 minutes.
-
Familiarization Phase: On Day 2, place two identical objects in the arena and allow the mouse to explore them for 10 minutes.
-
Drug Administration: Immediately after the familiarization phase, administer this compound or vehicle (i.p.).
-
Test Phase (e.g., 1 hour or 24 hours later): Replace one of the familiar objects with a novel object and place the mouse back in the arena for 5-10 minutes.
-
Data Collection: Record the time spent exploring the novel object and the familiar object. Exploration is defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly lower than the vehicle control group suggests a deficit in recognition memory.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The behavioral effects are predominantly mediated through the CB1 receptor, which is highly expressed in the central nervous system.
Caption: Simplified signaling pathway of this compound at the CB1 receptor.
Experimental Workflow for Behavioral Testing
The following diagram illustrates a typical workflow for conducting a behavioral study on the effects of this compound in mice.
References
Application Note: Forensic Analysis of Seized Synthetic Cannabis Containing BB-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22 (QUCHIC) is a potent synthetic cannabinoid that has been identified in seized herbal mixtures and biological samples. As a full agonist of the cannabinoid receptors CB1 and CB2, it poses a significant risk to public health. Accurate and reliable methods for the forensic analysis of this compound are crucial for law enforcement, public health surveillance, and in clinical and forensic toxicology. This application note provides detailed protocols for the identification and quantification of this compound and its major metabolites in seized materials and biological matrices.
Analytical Approaches
The primary analytical techniques for the identification and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS is a robust method for the analysis of seized materials, while LC-MS/MS offers superior sensitivity and selectivity for the detection of this compound and its metabolites in biological samples.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and its primary metabolite, this compound 3-carboxyindole, from authentic human serum and urine samples as reported in the literature.
Table 1: Quantitative Analysis of this compound and this compound 3-carboxyindole in Human Serum[1][2]
| Analyte | Case 1 Concentration | Case 2 Concentration |
| This compound | 149 pg/mL | 6680 pg/mL |
| This compound 3-carboxyindole | 0.755 ng/mL | 38.0 ng/mL |
Table 2: Quantitative Analysis of this compound and this compound 3-carboxyindole in Human Urine[1][2]
| Analyte | Case 1 Concentration | Case 2 Concentration | Case 3 Concentration |
| This compound | 5.64 pg/mL | 5.52 pg/mL | 6.92 pg/mL |
| This compound 3-carboxyindole | 0.131 ng/mL | 21.4 ng/mL | 5.15 ng/mL |
Experimental Protocols
Protocol 1: GC-MS Analysis of Seized Herbal Material
This protocol is suitable for the qualitative and quantitative analysis of this compound in seized herbal mixtures.
1. Sample Preparation: a. Homogenize the seized herbal material. b. Accurately weigh approximately 10 mg of the homogenized material into a centrifuge tube. c. Add 1 mL of methanol (B129727) and vortex for 1 minute. d. Sonicate for 10 minutes. e. Centrifuge at 3,000 rpm for 5 minutes. f. Filter the supernatant through a 0.45 µm syringe filter into a GC-MS vial.
2. GC-MS Parameters:
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
- Injection Volume: 1 µL.
- Injector Temperature: 280°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature of 150°C, hold for 1 minute.
- Ramp to 300°C at 20°C/min, hold for 10 minutes.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: 40-550 amu.
Protocol 2: LC-MS/MS Analysis of this compound and Metabolites in Urine
This protocol provides a highly sensitive method for the quantification of this compound and its metabolites in urine samples.
1. Sample Preparation (with enzymatic hydrolysis): a. To 1 mL of urine, add an internal standard (e.g., this compound-d5). b. Add 50 µL of β-glucuronidase solution. c. Incubate at 37°C for 2 hours. d. Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). e. Evaporate the organic layer to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
- Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or similar.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
- Start at 35% B.
- Increase to 95% B over 8 minutes.
- Hold at 95% B for 2 minutes.
- Return to 35% B and re-equilibrate for 3 minutes.
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- IonSpray Voltage: 5500 V.
- Temperature: 500°C.
- Detection Mode: Multiple Reaction Monitoring (MRM).
Table 3: MRM Transitions and Collision Energies for this compound and its Metabolites[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 385.2 | 214.1 | 21 |
| This compound 3-carboxyindole | 258.1 | 118.1 | 29 |
| Monohydroxy-BB-22 (M1/M2) | 401.2 | 256.1 | N/A |
Visualizations
Metabolic Pathways of this compound
The primary metabolic pathway for this compound involves the hydrolysis of the ester linkage, resulting in the formation of this compound 3-carboxyindole.[3] Further metabolism occurs through hydroxylation of the cyclohexylmethyl group or the indole (B1671886) ring.[3]
Signaling Pathway of this compound
This compound acts as a full agonist at the cannabinoid receptors CB1 and CB2. The CB1 receptor is a G-protein coupled receptor (GPCR). Activation of the CB1 receptor by this compound initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.
References
- 1. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving BB-22 Metabolite Detection in Biological Samples
Welcome to the technical support center for the detection of BB-22 and its metabolites in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be targeted for detection in biological samples?
A1: The primary metabolites of this compound recommended for detection are this compound 3-carboxyindole and two this compound 3-carboxyindole-hydroxycyclohexylmethyl isomers.[1] Loss of the quinolinyl side-chain through ester hydrolysis is the main biotransformation, followed by hydroxylation or glucuronidation.[1] It is important to note that this compound 3-carboxyindole is not exclusive to this compound and can be a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA. Therefore, confirming the absence of these other compounds is crucial for definitively proving this compound intake.[1]
Q2: What are the expected concentration ranges for this compound and its metabolites in urine and serum?
A2: The concentrations of this compound and its metabolites are typically very low in biological samples, often in the picogram to nanogram per milliliter range. The levels can vary significantly between individuals. For example, in one study, serum levels of this compound ranged from 149 to 6680 pg/mL, while its metabolite, this compound 3-carboxyindole, was found at levels of 0.755 to 38.0 ng/mL.[2][3] In urine, the same study reported this compound levels between 5.52 and 6.92 pg/mL and this compound 3-carboxyindole levels from 0.131 to 21.4 ng/mL.[2][3]
Q3: Is enzymatic hydrolysis necessary for the detection of this compound metabolites?
A3: Yes, enzymatic hydrolysis of biological samples, particularly urine, is strongly recommended.[1] Many of the phase I metabolites of this compound are conjugated with glucuronic acid during phase II metabolism.[1] Treatment with β-glucuronidase cleaves these glucuronide conjugates, increasing the concentration of the free phase I metabolites and thereby improving their detection.[4]
Q4: Which analytical technique is most suitable for the quantification of this compound metabolites?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of this compound and its metabolites in biological matrices.[2][5] High-resolution mass spectrometry (HRMS) can also be employed for the characterization of new metabolites.[2][5] Gas chromatography-mass spectrometry (GC-MS) can be used, but often requires derivatization of the analytes to improve their volatility and thermal stability.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound metabolites.
Sample Preparation
Problem: Low recovery of this compound metabolites during Solid-Phase Extraction (SPE).
| Possible Cause | Troubleshooting Step |
| Inappropriate Sorbent Material | Ensure the SPE cartridge chemistry (e.g., mixed-mode, polymeric) is suitable for the polarity and functional groups of this compound and its metabolites.[7] |
| Inadequate Conditioning or Equilibration | Properly condition the SPE cartridge with the recommended solvents (e.g., methanol (B129727) followed by water) to activate the sorbent.[4] |
| Sample pH Not Optimized | Adjust the pH of the sample to ensure the analytes are in the correct ionization state for optimal retention on the sorbent. For acidic metabolites like this compound 3-carboxyindole, a lower pH is generally required.[7] |
| Inefficient Elution | Optimize the elution solvent composition and volume. A stronger organic solvent or a mixture may be needed to fully elute the analytes from the sorbent.[7] Consider adding a soak step, where the elution solvent is allowed to sit in the sorbent bed for a few minutes to improve recovery.[8] |
| Excessive Drying | Over-drying the SPE cartridge, especially under high nitrogen flow or elevated temperatures, can lead to the loss of volatile analytes. |
Chromatographic Separation (LC-MS/MS)
Problem: Poor peak shape (tailing or fronting) for this compound metabolite peaks.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | For acidic metabolites, interactions with residual silanols on the silica-based column can cause peak tailing. Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. Adding a small amount of a competing base to the mobile phase can also help.[7] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Mismatch between Injection Solvent and Mobile Phase | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[9] |
| Column Contamination or Degradation | A buildup of matrix components on the column frit or degradation of the stationary phase can cause poor peak shape for all analytes. Try backflushing the column or replace it with a new one.[10] |
Problem: Co-elution of hydroxylated this compound metabolite isomers.
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Optimize the gradient profile by using a shallower gradient to provide more time for the isomers to separate.[7] |
| Non-optimal Mobile Phase Composition | Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as they can offer different selectivities.[7] |
| Inappropriate Column Chemistry | Consider using a column with different selectivity, such as a pentafluorophenyl (PFP) stationary phase, which can provide better separation of positional isomers.[7] |
| Column Temperature Not Optimized | Vary the column temperature, as this can alter the selectivity and improve the resolution between closely eluting isomers.[7] |
Mass Spectrometry Detection
Problem: Low sensitivity or high background noise.
| Possible Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression or Enhancement) | The co-elution of matrix components from the biological sample can interfere with the ionization of the target analytes.[11][12] Implement more rigorous sample cleanup procedures like SPE or LLE to remove these interferences.[4] Using a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[11] |
| Suboptimal Ion Source Parameters | Optimize the mass spectrometer's source parameters, including spray voltage, gas temperatures, and nebulizer pressure, to maximize the signal for your specific analytes.[4] |
| Inefficient Ionization | Optimize the mobile phase additives to enhance ionization. For positive ion mode, formic acid is commonly used, while for negative ion mode, ammonium (B1175870) hydroxide (B78521) or acetate (B1210297) can improve the signal.[7] |
Quantitative Data Summary
The following tables summarize the reported concentrations and limits of detection for this compound and its primary metabolite, this compound 3-carboxyindole, in biological samples.
Table 1: Reported Concentrations of this compound and this compound 3-carboxyindole in Authentic Human Samples [2][3][5]
| Analyte | Matrix | Concentration Range |
| This compound | Serum | 149 - 6680 pg/mL |
| This compound | Urine | 5.52 - 6.92 pg/mL |
| This compound 3-carboxyindole | Serum | 0.755 - 38.0 ng/mL |
| This compound 3-carboxyindole | Urine | 0.131 - 21.4 ng/mL |
Table 2: Limits of Detection (LOD) for this compound and this compound 3-carboxyindole [2][5]
| Analyte | Matrix | LOD |
| This compound | Urine | 3 pg/mL |
| This compound 3-carboxyindole | Urine | 30 pg/mL |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound and Metabolites from Serum
This protocol is adapted from methodologies described for the extraction of synthetic cannabinoids from serum.[2][5]
Materials:
-
Serum sample
-
Internal standard solution
-
1-Chlorobutane
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
To 0.5 mL of serum in a glass tube, add the internal standard.
-
Add 2 mL of 1-chlorobutane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound and Metabolites from Urine
This protocol provides a general workflow for SPE based on common practices for synthetic cannabinoid analysis.[4]
Materials:
-
Urine sample (hydrolyzed with β-glucuronidase)
-
Internal standard solution
-
SPE cartridges (e.g., mixed-mode or polymeric)
-
SPE manifold
-
Methanol
-
Deionized water
-
Washing solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Add the internal standard to the hydrolyzed urine sample.
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it.
-
Load the pre-treated urine sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of the washing solvent to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute the analytes with 2 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: GC-MS Derivatization (Silylation)
This protocol is for the derivatization of synthetic cannabinoid metabolites for GC-MS analysis.[6]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven (70°C)
-
GC-MS autosampler vials
Procedure:
-
Ensure the sample extract is completely dry.
-
To the dried extract, add 25 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for this compound metabolite detection.
Caption: Simplified cannabinoid receptor signaling pathway.
References
- 1. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of BB-22 in Post-Mortem Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of the synthetic cannabinoid BB-22 in post-mortem samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in post-mortem samples?
A1: The primary challenges include:
-
Post-Mortem Redistribution (PMR): this compound, like many lipophilic synthetic cannabinoids, is prone to redistribution from tissues with high concentrations (e.g., lungs, liver, fat) into the blood after death. This can lead to falsely elevated concentrations in central blood samples (e.g., heart blood) compared to peripheral samples (e.g., femoral blood).
-
Analyte Instability: Synthetic cannabinoids can degrade in biological matrices, especially if storage conditions are not optimal. Factors like temperature and time since death can significantly impact the stability of this compound.
-
Matrix Effects: Post-mortem samples, particularly blood, are complex matrices that can cause ion suppression or enhancement during LC-MS/MS analysis, affecting the accuracy and precision of quantification.
-
Extensive Metabolism: this compound is extensively metabolized, and the parent compound may be present at very low concentrations in blood, making detection and quantification challenging. The primary metabolite is this compound 3-carboxyindole.
Q2: Which post-mortem samples are recommended for this compound analysis?
A2: It is recommended to collect and analyze multiple sample types to aid in the interpretation of results.
-
Peripheral Blood: Femoral or iliac vein blood is preferred over heart blood to minimize the impact of post-mortem redistribution.
-
Tissues: Analysis of tissues such as the liver, brain, and adipose tissue can provide a more comprehensive understanding of the drug's distribution.
-
Urine and Vitreous Humor: These matrices can also be valuable for detecting this compound and its metabolites. Vitreous humor is often less susceptible to post-mortem changes.
Q3: How should post-mortem samples for this compound analysis be stored?
A3: Proper storage is crucial for maintaining the integrity of this compound. It is recommended to store all biological samples frozen at -20°C or lower as soon as possible after collection.[1] Studies on other synthetic cannabinoids have shown significant degradation at refrigerated (4°C) and room temperatures, while frozen storage effectively preserves the compounds.[1]
Q4: What is the most appropriate analytical technique for this compound quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites in complex biological matrices.[2][3]
Troubleshooting Guide
Issue 1: Low or no recovery of this compound during sample preparation.
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Ensure samples were properly stored at -20°C or below. Minimize freeze-thaw cycles. |
| Inefficient Extraction | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample is appropriate for the extraction of this compound. |
| Adsorption to Labware | Use polypropylene (B1209903) tubes and pipette tips to minimize non-specific binding. |
Issue 2: High variability in quantitative results between replicate injections.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Homogeneity | Thoroughly vortex or homogenize tissue samples before aliquoting for extraction. Post-mortem blood can clot, so ensure proper homogenization. |
| LC-MS/MS System Instability | Check for fluctuations in spray stability, temperature, and gas flows. Run system suitability tests before the analytical batch. |
| Matrix Effects | See Issue 3. |
Issue 3: Suspected matrix effects (ion suppression or enhancement).
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Modify the chromatographic gradient to better separate this compound from interfering compounds. |
| Inefficient Sample Cleanup | Improve the sample preparation method to remove more matrix components. Consider using a more selective SPE sorbent. |
| Use of an Inappropriate Internal Standard | Use a stable isotope-labeled internal standard for this compound to effectively compensate for matrix effects. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in post-mortem samples, the following tables include data for analogous synthetic cannabinoids to provide a reference for expected concentration ranges.
Table 1: Post-Mortem Tissue Distribution of MDMB-CHMICA (Analogue to this compound)
| Specimen | Concentration |
| Femoral Blood | 1.7 ng/mL |
| Cardiac Blood | 2.1 ng/mL |
| Brain | 5.5 ng/g |
| Lung | 2.6 ng/g |
| Liver | 2.6 ng/g |
| Kidney | 3.8 ng/g |
| Psoas Major Muscle | 1.2 ng/g |
| Urine | 0.01 ng/mL |
| Gastric Content | 2.4 ng/g |
Data from a case of combined drug intoxication.[4]
Table 2: Post-Mortem Blood Concentrations of 5F-PB-22 (Structurally similar to this compound)
| Case | Blood Source | 5F-PB-22 Concentration (ng/mL) |
| 1 | Iliac | 1.5 |
| 2 | Superior Vena Cava | 1.5 |
| 3 | Femoral | 1.1 |
Data from four post-mortem case reports.[3]
Table 3: Antemortem Serum and Urine Concentrations of this compound and its Metabolite
| Specimen | Analyte | Case 1 | Case 2 | Case 3 |
| Serum | This compound | 149 pg/mL | 6680 pg/mL | N/A |
| This compound 3-carboxyindole | 0.755 ng/mL | 38.0 ng/mL | N/A | |
| Urine | This compound | 5.64 pg/mL | 5.52 pg/mL | 6.92 pg/mL |
| This compound 3-carboxyindole | 0.131 ng/mL | 21.4 ng/mL | 5.15 ng/mL |
Data from authentic samples from drug abusers.
Experimental Protocols
Generalized Protocol for Quantification of this compound in Post-Mortem Whole Blood by LC-MS/MS
This protocol is a generalized procedure based on common practices for synthetic cannabinoid analysis. It should be fully validated in-house.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of homogenized post-mortem whole blood into a 15 mL polypropylene tube.
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d5).
-
Add 1 mL of pH 10.2 carbonate buffer and vortex.
-
Add 5 mL of a hexane:ethyl acetate (B1210297) (9:1 v/v) extraction solvent.
-
Cap and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound and its internal standard should be optimized.
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in post-mortem whole blood.
Caption: A troubleshooting decision tree for common issues in this compound quantification.
Caption: A diagram illustrating the concept of post-mortem redistribution (PMR) of this compound.
References
- 1. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-mortem distribution of the synthetic cannabinoid MDMB-CHMICA and its metabolites in a case of combined drug intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of BB-22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the synthetic cannabinoid BB-22.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix (e.g., urine, serum, plasma).[1][2] These effects can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] In the context of this compound analysis, endogenous components like phospholipids, salts, and proteins in biological samples can interfere with the ionization of this compound and its metabolites in the mass spectrometer's ion source, potentially leading to erroneous results.[2][4]
Q2: I am observing low signal intensity or high variability for my this compound calibrators and QCs. Could this be due to matrix effects?
A2: Yes, low signal intensity and high variability are classic symptoms of ion suppression, a common type of matrix effect.[3] Co-eluting matrix components can compete with this compound for ionization, reducing the number of analyte ions that reach the detector. This can lead to underestimation of the this compound concentration. To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment.
Troubleshooting Guide
Issue: Poor Peak Shape and Shifting Retention Times for this compound
Poor peak shape (e.g., tailing, fronting, or splitting) and inconsistent retention times for this compound can be caused by matrix components interacting with the analyte or the analytical column.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance the clean-up procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences than simple protein precipitation or liquid-liquid extraction (LLE).
-
Adjust Chromatographic Conditions:
-
Gradient Modification: Alter the mobile phase gradient to improve the separation between this compound and interfering compounds.
-
Column Change: Consider using a column with a different stationary phase chemistry to achieve better separation.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the chromatography.[5] However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ).
Issue: Suspected Ion Suppression Leading to Inaccurate Quantification
If you suspect ion suppression is affecting your results, the following workflow can help you diagnose and mitigate the issue.
Caption: Troubleshooting workflow for diagnosing and mitigating ion suppression.
Experimental Protocols
1. Protocol: Post-Extraction Spike for Matrix Effect Evaluation
This protocol allows for the quantitative assessment of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard (IS) into the reconstitution solvent.
-
Set B (Post-Spike Sample): Extract a blank matrix sample. Spike the analyte and IS into the extracted matrix residue before reconstitution.
-
Set C (Pre-Spike Sample): Spike the analyte and IS into the blank matrix before extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation:
-
Matrix Effect (%ME): (%ME) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%RE): (%RE) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (%PE): (%PE) = (Peak Area of Set C / Peak Area of Set A) * 100
-
A %ME value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100%, ion enhancement if >100%).
2. Protocol: Sample Preparation of this compound from Urine
This is a general liquid-liquid extraction (LLE) protocol adapted from methodologies for synthetic cannabinoids.[6][7][8]
Methodology:
-
To 1 mL of urine, add an internal standard (e.g., this compound-d5).
-
If analyzing for glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase.[7]
-
Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 1-2 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS injection.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from urine.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of this compound and its primary metabolite, this compound 3-carboxyindole, based on published data.[6][7][8]
Table 1: Limits of Detection (LOD) in Urine
| Analyte | Limit of Detection (pg/mL) |
| This compound | 3 |
| This compound 3-carboxyindole | 30 |
Table 2: Quantified Levels in Authentic Serum and Urine Samples
| Case | Matrix | This compound Concentration | This compound 3-carboxyindole Concentration |
| Case 1 | Serum | 149 pg/mL | 0.755 ng/mL |
| Urine | 5.64 pg/mL | 0.131 ng/mL | |
| Case 2 | Serum | 6680 pg/mL | 38.0 ng/mL |
| Urine | 5.52 pg/mL | 21.4 ng/mL | |
| Case 3 | Urine | 6.92 pg/mL | 5.15 ng/mL |
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of BB-22 Isomers
Welcome to the technical support center for the chromatographic separation of BB-22 (Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers important?
The separation and accurate identification of synthetic cannabinoid isomers are critical for several reasons. Positional isomers of compounds like this compound can exhibit different biological activities, potencies, and toxicological profiles due to variations in their interaction with cannabinoid receptors (CB1 and CB2). Furthermore, the legal status of specific isomers can vary, making precise identification essential for forensic and regulatory compliance.
Q2: What are the main challenges in separating this compound isomers?
This compound isomers, particularly positional isomers where a functional group is moved to a different position on the molecule, often have very similar physicochemical properties. This results in comparable retention times and mass spectra, making their differentiation by standard chromatographic techniques challenging. Co-elution is a common problem, which can complicate accurate quantification and identification.[1][2]
Q3: What are the recommended starting chromatographic techniques for this compound isomer separation?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the preferred methods for the analysis of this compound and its isomers.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though co-elution of isomers can be more problematic. For complex mixtures where co-elution is a significant issue, two-dimensional liquid chromatography (2D-LC) offers enhanced resolving power.[1][2]
Q4: Which HPLC columns are most effective for separating synthetic cannabinoid isomers?
While standard C18 columns are widely used, they may not always provide sufficient selectivity for resolving closely related isomers. For improved separation of aromatic compounds like this compound, columns with different stationary phase chemistries are recommended. Phenyl-hexyl and biphenyl (B1667301) columns can offer alternative selectivities.[4] For particularly challenging separations, pentafluorophenyl (PFP) or chiral stationary phases may provide the necessary shape selectivity to differentiate between positional isomers.[4]
Q5: How does mobile phase composition affect the separation of this compound isomers?
Mobile phase composition is a critical parameter for optimizing the separation of this compound isomers. A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid (e.g., 0.1%). The choice of organic modifier can influence selectivity; for instance, methanol may provide different elution patterns compared to acetonitrile for some isomers. Adjusting the mobile phase pH can also be a powerful tool, especially for isomers that contain ionizable functional groups.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of this compound isomers.
| Problem | Potential Cause | Recommended Solution(s) |
| Co-elution of Isomers | Insufficient selectivity of the stationary phase. | - Change Column Chemistry: Switch from a standard C18 column to a phenyl-hexyl, biphenyl, or PFP column to exploit different separation mechanisms. - Consider Chiral Chromatography: If enantiomeric separation is required, use a chiral stationary phase. |
| Non-optimized mobile phase composition. | - Modify Organic Solvent: If using acetonitrile, try substituting with methanol or using a ternary mixture of water, acetonitrile, and methanol. - Adjust pH: Alter the mobile phase pH to influence the ionization and retention of isomers with acidic or basic moieties. - Optimize Gradient: Employ a shallower gradient to increase the separation window between closely eluting peaks.[4] | |
| Inadequate column temperature. | - Vary Temperature: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) as this can alter the selectivity between isomers.[4] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | - Use a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can reduce peak tailing. - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of the analyte to maintain a consistent ionization state.[4] |
| Column overload. | - Reduce Sample Concentration: Dilute the sample to avoid overloading the column. | |
| Low Sensitivity/Poor Signal-to-Noise | Suboptimal ionization in the mass spectrometer. | - Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas temperatures, and nebulizer pressure to enhance ionization efficiency. |
| Inefficient sample extraction or cleanup. | - Improve Sample Preparation: Utilize solid-phase extraction (SPE) for cleaner samples, which can reduce matrix effects and improve sensitivity. | |
| Inconsistent Retention Times | Inadequate column equilibration. | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in mobile phase composition or flow rate. | - Check HPLC System: Verify the pump is functioning correctly and that the mobile phase is properly degassed. |
Experimental Protocols
General HPLC-MS/MS Method for this compound Isomer Screening
This protocol provides a starting point for developing a separation method for this compound isomers. Optimization will likely be required.
-
Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or QTOF).
-
Column: Biphenyl or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start at 30-40% B, hold for 1 minute.
-
Increase to 95% B over 10-15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3-5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor for the precursor ion of this compound (m/z 385.2) and its characteristic product ions.
Sample Preparation from Biological Matrices (e.g., Serum)
-
Protein Precipitation:
-
To 100 µL of serum, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound isomers.
References
Technical Support Center: Overcoming BB-22 Instability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common instability issues encountered with BB-22 in solution.
General Introduction to this compound Instability
Instability of this compound in solution can manifest as precipitation, aggregation, or chemical degradation, leading to loss of activity and inconsistent experimental results.[1][2] These issues can arise from a variety of factors including improper solution preparation, storage conditions, and interactions with components of the assay medium.[1][3] This guide provides a systematic approach to identifying and resolving these common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Precipitation of this compound in Solution
Q1: My this compound solution, which was clear initially, has now formed a precipitate. What could be the cause?
Precipitation occurs when the concentration of this compound exceeds its solubility limit in the current solution.[4][5] This can be triggered by several factors:
-
Solvent Choice: The solvent may not be optimal for maintaining this compound solubility, especially when diluting a stock solution (e.g., from DMSO) into an aqueous buffer.[3]
-
pH: The pH of the solution can significantly impact the solubility of ionizable compounds.[3][6]
-
Temperature: Changes in temperature, such as during freeze-thaw cycles, can reduce solubility.[1]
-
High Concentration: Storing or using this compound at a concentration above its solubility limit will lead to precipitation.[4]
Q2: How can I prevent my this compound from precipitating?
To prevent precipitation, consider the following strategies:
-
Optimize Solvent System: If precipitating upon dilution into an aqueous buffer, try decreasing the final concentration. You can also consider using a co-solvent system to improve solubility.[3]
-
Adjust pH: Experiment with different pH values to find the optimal range for this compound's solubility.[3]
-
Control Temperature: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure complete re-dissolution. Avoid repeated freeze-thaw cycles.[1]
-
Prepare Fresh Solutions: Do not use a solution that has precipitated. It is best to prepare fresh dilutions for your experiments.[3]
Issue 2: Aggregation of this compound
Q3: I suspect my this compound is aggregating, leading to reduced activity. How can I confirm and prevent this?
Protein aggregation can be a significant issue, leading to loss of function and potentially causing artifacts in experiments.[2]
-
Confirmation: Aggregation can sometimes be observed visually as particulate matter.[2] Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates by measuring the hydrodynamic radius of particles in solution.[7]
-
Prevention:
-
Protein Concentration: Maintain a low protein concentration whenever possible. High concentrations can compromise stability.[2]
-
pH and Salt Concentration: Since proteins are often least soluble at their isoelectric point (pI), adjusting the pH of the buffer away from the pI can help.[2] Optimizing the salt concentration can also modulate electrostatic interactions that may lead to aggregation.[2]
-
Additives: Certain additives can help stabilize this compound and prevent aggregation. These include:
-
Osmolytes: Glycerol and sucrose (B13894) can have a stabilizing effect.[2]
-
Amino Acids: Arginine is sometimes used to suppress aggregation.[8][9]
-
Detergents: Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can help solubilize aggregates.[2]
-
-
Storage: For long-term storage, it is generally recommended to store purified proteins at -80°C with a cryoprotectant like glycerol.[2]
-
Issue 3: Chemical Degradation of this compound
Q4: My this compound solution has changed color. What does this signify?
A color change in your solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q5: How can I minimize the chemical degradation of this compound?
Proper handling and storage are key to preventing chemical degradation.
-
Storage Conditions:
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at -20°C or -80°C.[1]
-
Light Exposure: Protect your solutions from light by using amber vials or wrapping containers in foil.[1]
-
Air (Oxygen) Exposure: For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]
-
-
pH Stability: The stability of many compounds is pH-dependent. Ensure you are using a buffer system that maintains the optimal pH for this compound stability.[1]
Quantitative Data Summary
The following table provides a hypothetical summary of how different solution conditions might affect the stability of this compound after 24 hours at room temperature.
| Condition ID | Buffer System | pH | Additive (Concentration) | This compound Concentration (µM) | % Precipitation | % Aggregation (by DLS) | % Remaining Activity |
| 1 | PBS | 7.4 | None | 100 | 15% | 25% | 60% |
| 2 | Tris | 8.0 | None | 100 | 5% | 10% | 85% |
| 3 | Tris | 8.0 | 5% Glycerol | 100 | <1% | 2% | 97% |
| 4 | Tris | 8.0 | 0.01% Tween 20 | 100 | <1% | <1% | 99% |
| 5 | Acetate | 5.0 | None | 100 | 40% | 50% | 10% |
Experimental Protocols & Assays
A variety of experimental methods can be used to assess the stability of this compound. The choice of assay depends on the specific instability issue being investigated.
| Assay | Principle | Application |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution. | Detecting protein aggregation.[7] |
| Differential Scanning Calorimetry (DSC) | Measures the heat required to unfold a protein as the temperature increases, determining the denaturation temperature (Tm). | Assessing thermal stability.[10][11] |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding by measuring changes in fluorescence of a dye that binds to exposed hydrophobic regions. | High-throughput screening for stabilizing ligands and buffer conditions.[12][13] |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-handed circularly polarized light to provide information on protein secondary and tertiary structure. | Detecting conformational changes and unfolding.[7][10] |
| HPLC/LC-MS | Separates the components of a mixture for identification and quantification. | Assessing chemical purity and identifying degradation products.[14][15] |
| Activity Assays | Measures the biological function of this compound. | Determining the impact of instability on function.[10] |
Visual Guides
Troubleshooting Workflow for this compound Instability
Experimental Workflow for Assessing this compound Stability
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. primarycarenotebook.com [primarycarenotebook.com]
- 5. homework.study.com [homework.study.com]
- 6. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. linseis.com [linseis.com]
- 8. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Protein Stability Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 15. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Analysis of BB-22 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the mass spectrometric analysis of the synthetic cannabinoid BB-22.
Troubleshooting Guide: Reducing Ion Suppression for this compound
Ion suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Problem: Low this compound Signal Intensity or Poor Reproducibility
This issue is often indicative of significant ion suppression. The following steps can help diagnose and resolve the problem.
Step 1: Identify the Source of Ion Suppression
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
-
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound at a concentration that gives a stable signal.
-
Using a syringe pump and a T-connector, continuously infuse the this compound solution into the mobile phase flow after the analytical column and before the mass spectrometer ion source.
-
Inject a blank matrix sample (e.g., extracted urine or plasma without this compound).
-
Monitor the this compound signal. A drop in the signal intensity indicates the elution of matrix components that are causing ion suppression.
-
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. The choice of method can significantly impact the degree of ion suppression.
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts compared to protein precipitation, leading to less ion suppression.
-
Solid-Phase Extraction (SPE): Can offer high selectivity and cleaner extracts than LLE if the appropriate sorbent and wash/elution solvents are used.
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and, consequently, more significant ion suppression.
Quantitative Comparison of Sample Preparation Methods for Synthetic Cannabinoids
While specific comparative data for this compound is limited, the following table, based on studies of other synthetic cannabinoids, illustrates the potential impact of different sample preparation techniques on matrix effects. A matrix effect value of 100% indicates no ion suppression or enhancement, values <100% indicate suppression, and values >100% indicate enhancement.
| Sample Preparation Method | Analyte | Biological Matrix | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | JWH-122 | Rat Plasma | ~85% (Suppression) | [1] |
| Solid-Phase Extraction (SPE) | 11 Synthetic Cannabinoids | Rat Urine | 80-100% (Minimal Suppression) | [2] |
| Solid-Phase Extraction (SPE) | 37 Synthetic Cannabinoids | Human Urine | 92.8-109.6% (Minimal Effect) | [3] |
Step 3: Optimize Chromatographic Conditions
Chromatographic separation plays a crucial role in resolving this compound from co-eluting matrix components.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of this compound and its metabolites. For the acidic metabolite this compound 3-carboxyindole, a lower pH (e.g., 3-4) will increase its retention time, potentially moving it away from interfering matrix components.[4]
-
Gradient Elution: A shallower gradient can improve the separation of this compound from closely eluting matrix components.[4]
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., PFP instead of C18) to alter selectivity and improve separation from interfering compounds.[4]
-
Ultra-High-Performance Liquid Chromatography (UPLC): The higher resolution of UPLC systems can significantly reduce the co-elution of matrix components with the analyte, thereby minimizing ion suppression.
Step 4: Utilize an Appropriate Internal Standard
A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects. Since the SIL internal standard has nearly identical chemical and physical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression when analyzing this compound in biological samples?
A1: The most common causes are co-eluting endogenous matrix components from biological fluids like urine and plasma. These can include phospholipids, salts, and metabolites of other substances. Inadequate sample preparation is a primary reason for the presence of these interfering compounds.
Q2: How can I tell if my low this compound signal is due to ion suppression or another issue?
A2: A post-column infusion experiment is the most reliable method to diagnose ion suppression. If you observe a dip in the constant signal of your infused standard when a blank matrix extract is injected, ion suppression is occurring.
Q3: Is protein precipitation a suitable sample preparation method for this compound?
A3: While simple, protein precipitation is often not sufficient to remove all interfering matrix components and can lead to significant ion suppression.[5][6] For more sensitive and reliable quantification of this compound, more rigorous sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.
Q4: What type of internal standard is best for this compound analysis?
A4: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. It co-elutes with this compound and experiences the same degree of ion suppression, providing the most accurate and precise quantification. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and may experience different levels of ion suppression.
Q5: Can changing my mobile phase composition help reduce ion suppression for this compound?
A5: Yes, optimizing the mobile phase can significantly reduce ion suppression. Adjusting the pH can alter the retention time of this compound and its metabolites, moving them away from interfering matrix components.[4] Using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also improve ionization efficiency. Trying different organic modifiers, such as methanol (B129727) instead of acetonitrile, can change selectivity and improve separation.[4]
Experimental Protocols
Detailed Protocol for this compound Analysis in Human Urine and Serum (Based on K. Kusano et al., 2018)
This protocol describes a validated method for the quantification of this compound and its metabolite, this compound 3-carboxyindole, in human urine and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
For Serum:
-
To a 100 µL aliquot of serum, add 300 µL of 0.1 M acetate buffer (pH 5).
-
(Optional for hydrolyzed samples) Add 25 µL of β-glucuronidase solution and incubate at 37°C for 2 hours.
-
Add the internal standard solution.
-
Add 750 µL of chlorobutane, and vortex for 30 seconds.
-
Add 40 mg of sodium acetate and 160 mg of magnesium sulfate, vortex for 90 seconds, and centrifuge at 10,000 x g for 4 minutes.
-
Transfer the upper organic layer to a new tube.
-
To the remaining aqueous layer, add another 650 µL of chlorobutane, vortex for 60 seconds, and centrifuge.
-
Combine the organic layers and evaporate to near dryness.
-
Reconstitute the residue in 100 µL of methanol and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
-
-
For Urine: The original publication refers to a similar extraction procedure as for serum.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: TSK-GEL ODS-100V (150 × 2.0 mm i.d., 5 µm particle size)
-
Mobile Phase A: 10 mM ammonium formate in water
-
Mobile Phase B: 10 mM ammonium formate in methanol
-
Gradient: 60% B to 95% B over 12 minutes, hold at 95% B for 3 minutes, then re-equilibrate.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
MRM Transitions:
-
This compound: m/z 385 → 214 (Collision Energy: 21 eV)
-
This compound 3-carboxyindole: m/z 258 → 118 (Collision Energy: 29 eV)
-
-
Quantitative Data from the Validated Method
| Parameter | This compound in Urine | This compound in Serum | This compound 3-carboxyindole in Urine | This compound 3-carboxyindole in Serum |
| Limit of Detection (LOD) | 3 pg/mL | 6 pg/mL | 30 pg/mL | 60 pg/mL |
| Linearity Range | 5-1000 pg/mL | 10-2000 pg/mL | 0.1-10 ng/mL | 0.2-20 ng/mL |
| Intra-day Precision (%CV) | 4.3-20.2% | 2.6-21.1% | 1.1-13.8% | 2.3-13.9% |
| Inter-day Precision (%CV) | 1.6-9.1% | 3.9-14.7% | 2.2-12.8% | 3.5-13.3% |
| Accuracy | 91.0-117% | 89.5-114% | 90.7-109% | 91.1-111% |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Comparison of common sample preparation methods and their impact on matrix effects.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. [PDF] Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
troubleshooting poor peak shape in BB-22 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of the synthetic cannabinoid BB-22.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues researchers, scientists, and drug development professionals may encounter, presenting them in a question-and-answer format.
Q1: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, can compromise peak integration and reduce resolution. It is often caused by active sites in the GC system or issues with the column.
Potential Causes & Solutions:
-
Active Sites in the Inlet or Column: this compound, with its polar functional groups, can interact with active sites (silanol groups) in the inlet liner or on the column itself.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, consider trimming a small portion (10-20 cm) from the front of the column to remove accumulated non-volatile residues.[1]
-
-
Contaminated Inlet Liner: The liner can accumulate non-volatile matrix components, leading to peak tailing.
-
Solution: Replace the inlet liner regularly. The frequency of replacement will depend on the cleanliness of the samples being analyzed.
-
-
Improper Column Installation: If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect depth in the inlet, it can cause peak distortion.
-
Solution: Re-cut the column using a ceramic wafer to ensure a clean, square cut. Consult the instrument manual for the correct column installation depth.
-
-
Column Contamination: Over time, the column can become contaminated with non-volatile material from sample injections.
-
Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If the contamination is severe, trimming the front of the column may be necessary.[1]
-
Q2: I am observing peak fronting for my this compound analysis. What does this indicate?
Peak fronting, the inverse of tailing where the beginning of the peak is sloped, is often a sign of column overload.
Potential Causes & Solutions:
-
Sample Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to fronting.
-
Solution: Reduce the injection volume or dilute the sample. Alternatively, if using a split injection, increase the split ratio to decrease the amount of sample reaching the column.
-
-
Incompatible Injection Solvent: If the analyte is highly soluble in the injection solvent, it can lead to a "reverse solvent effect" and cause peak fronting.
-
Solution: If possible, choose a different injection solvent that is less strong for the analyte. If changing the solvent is not an option, using a retention gap can help mitigate this effect.
-
Q3: My this compound peak is split into two or more peaks. What could be causing this?
Split peaks suggest that the sample is not being introduced onto the column in a single, homogenous band.
Potential Causes & Solutions:
-
Improper Injection Technique: A slow or inconsistent manual injection can lead to split peaks.
-
Solution: Use an autosampler for consistent and reproducible injections. If manual injection is necessary, ensure a rapid and smooth injection technique.
-
-
Inlet Temperature Too Low: If the inlet temperature is not high enough to rapidly vaporize the sample and solvent, it can result in a non-homogenous injection band.
-
Solution: Ensure the inlet temperature is appropriate for the solvent and analyte. However, be cautious of setting the temperature too high, as this can cause thermal degradation of this compound.
-
-
Issues with the Inlet Liner: An empty or deactivated liner can sometimes contribute to peak splitting, especially with fast autosampler injections.
-
Solution: Using a liner with a small amount of deactivated glass wool can help to ensure proper sample vaporization and mixing.
-
-
Solvent and Stationary Phase Mismatch: If the injection solvent is not compatible with the column's stationary phase, it can cause poor focusing of the analyte at the head of the column.
-
Solution: Ensure that the polarity of the injection solvent is compatible with the stationary phase.
-
Q4: I am seeing multiple peaks in my chromatogram when I should only see one for this compound. What is happening?
The presence of multiple unexpected peaks can be due to sample degradation or contamination. Synthetic cannabinoids like this compound can be thermally labile and may degrade in the high-temperature environment of the GC inlet.
Potential Causes & Solutions:
-
Thermal Degradation: this compound contains an ester linkage that can be susceptible to cleavage at high temperatures, leading to the formation of degradation products that will appear as separate peaks in the chromatogram. Studies on similar synthetic cannabinoids have shown thermolytic degradation at elevated temperatures.
-
Solution: Lower the injector port temperature. A starting point of 250-260°C is recommended. It is a balance between ensuring complete vaporization and minimizing degradation. Using a pulsed-pressure injection can also help to transfer the analyte to the column more quickly, reducing its residence time in the hot inlet.
-
-
Contaminated Syringe or System: Carryover from previous injections or contamination in the GC system can introduce extraneous peaks.
-
Solution: Thoroughly clean the syringe between injections. If contamination is suspected in the system, bake out the column and ensure all gas lines and traps are clean.
-
Experimental Protocols
While a specific, validated GC-MS method for this compound is not widely published, the following protocol is based on methods used for the analysis of other structurally similar synthetic cannabinoids, such as JWH-018 and UR-144, and is a good starting point for method development.
Sample Preparation:
A simple "dilute and shoot" method is often sufficient for the analysis of synthetic cannabinoids in seized materials.
-
Accurately weigh a portion of the homogenized sample.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or a mixture of methanol and chloroform.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered extract to a suitable concentration for GC-MS analysis.
Recommended GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | HP-5MS Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet | Split/Splitless |
| Inlet Temperature | 260°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 70°C, hold for 2 minRamp 1: 30°C/min to 190°CRamp 2: 5°C/min to 290°C, hold for 10 min |
| MSD Transfer Line | 320°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | 40-550 m/z |
Note: These parameters should be optimized for your specific instrument and application.
Visualizations
Troubleshooting Workflow for Poor Peak Shape in this compound Analysis
The following diagram outlines a logical workflow for troubleshooting common peak shape problems in the GC-MS analysis of this compound.
Caption: A flowchart illustrating a step-by-step guide to diagnosing and resolving common peak shape issues in this compound analysis.
References
Technical Support Center: Method Validation for BB-22 in Forensic Toxicology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of BB-22, a synthetic cannabinoid, in forensic toxicology laboratories.
Frequently Asked Questions (FAQs)
Q1: What are the primary target analytes for confirming this compound exposure?
A1: For comprehensive forensic confirmation of this compound exposure, it is crucial to target both the parent compound, this compound, and its major metabolites. The primary metabolite identified in human serum and urine is this compound 3-carboxyindole.[1][2] Additionally, monohydroxylated metabolites of this compound have also been detected in urine and should be considered as potential markers.[1] It is important to note that this compound 3-carboxyindole is not exclusive to this compound and may be a metabolite of other synthetic cannabinoids, such as MDMB-CHMICA and ADB-CHMICA.[3] Therefore, confirming the presence of the parent compound or other specific metabolites is highly recommended.
Q2: What are the recommended analytical techniques for the detection and quantification of this compound and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound and its metabolites in biological matrices.[1] Specifically, methods utilizing triple quadrupole (QqQ) or high-resolution mass spectrometry (HRMS) such as Orbitrap or Q-TOF have demonstrated the necessary sensitivity and specificity for forensic applications.[1][3] Gas chromatography-mass spectrometry (GC-MS) may be prone to issues with the thermolytic degradation of some synthetic cannabinoids, making LC-MS/MS a more robust choice.[4]
Q3: What are typical limits of detection (LOD) for this compound and its main metabolite?
A3: A validated LC-QTRAP-MS/MS method has reported the following limits of detection (LOD) in urine[1][2]:
| Analyte | Limit of Detection (LOD) in Urine |
| This compound | 3 pg/mL |
| This compound 3-carboxyindole | 30 pg/mL |
Q4: Is enzymatic hydrolysis necessary for the analysis of this compound metabolites?
A4: Yes, enzymatic hydrolysis with β-glucuronidase is strongly recommended, particularly for urine samples.[3][5] Many metabolites of this compound are excreted as glucuronide conjugates.[3] Hydrolysis deconjugates these metabolites, increasing the concentration of the free form and significantly improving their detection.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound and/or its metabolites | Inefficient extraction. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample is appropriate for the analytes of interest. |
| Analyte degradation. | Minimize sample processing time and keep samples on ice or refrigerated. Evaluate the stability of analytes under the extraction conditions. For long-term storage, keep samples at -20°C or lower.[6][7] | |
| Adsorption to container surfaces. | Use silanized glass vials or polypropylene (B1209903) tubes to minimize the adsorption of cannabinoids. | |
| Poor peak shape in LC-MS/MS analysis | Inappropriate mobile phase composition. | Optimize the mobile phase gradient and pH. Ensure compatibility with the analytical column. |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape does not improve, replace the analytical column. | |
| Matrix effects (ion suppression or enhancement) | Co-eluting endogenous compounds from the biological matrix (e.g., urine, blood). | Improve sample clean-up by optimizing the extraction procedure. Utilize a more selective extraction technique like SPE. Dilute the sample if sensitivity allows. Use of an isotopically labeled internal standard for each analyte can help to compensate for matrix effects. |
| Inconsistent quantification results | Instability of calibration standards. | Prepare fresh calibration standards regularly. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light.[8] |
| Inaccurate pipetting or dilution. | Calibrate all pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Instrument variability. | Perform regular instrument maintenance and calibration. Monitor system suitability parameters throughout the analytical run. | |
| Failure to detect this compound metabolites | Incomplete hydrolysis. | Ensure the activity of the β-glucuronidase enzyme is sufficient. Optimize the incubation time and temperature for the hydrolysis step.[5] |
| Insufficient method sensitivity. | Optimize MS/MS parameters (e.g., collision energy, precursor and product ions) for each metabolite. Use a more sensitive instrument if available. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine and Serum
This protocol is a general guideline based on methodologies described in the literature.[1][9]
-
Sample Hydrolysis (for urine):
-
To 1 mL of urine, add an appropriate volume of β-glucuronidase solution.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a designated time (e.g., 3 hours).[5]
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
To the hydrolyzed urine or 1 mL of serum, add an appropriate internal standard solution.
-
Add a suitable organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex the mixture for a specified time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrument and column used.
-
Liquid Chromatography:
-
Column: A C18 or biphenyl (B1667301) reversed-phase column is suitable.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the run time.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound, this compound 3-carboxyindole, and the internal standard(s) must be determined and optimized.
-
Method Validation Parameters
The following table summarizes key validation parameters for a sensitive LC-QTRAP-MS/MS method for the quantification of this compound and this compound 3-carboxyindole in serum and urine.[2]
| Parameter | This compound (Serum) | This compound (Urine) | This compound 3-carboxyindole (Serum) | This compound 3-carboxyindole (Urine) |
| Linearity Range | 10 - 2000 pg/mL | 5 - 1000 pg/mL | 0.2 - 20 ng/mL | 0.1 - 10 ng/mL |
| Accuracy | 85.5 - 115% | 88.0 - 112% | 82.6 - 124% | 89.7 - 111% |
| Intra-day Precision (%CV) | ≤ 15.5% | ≤ 13.6% | ≤ 28.3% | ≤ 14.3% |
| Inter-day Precision (%CV) | ≤ 13.9% | ≤ 12.8% | ≤ 21.0% | ≤ 11.8% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Drug stability in forensic toxicology | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
dealing with co-eluting interferences in BB-22 analysis
Welcome to the technical support center for the analysis of the synthetic cannabinoid BB-22. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experimental analysis, with a focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in this compound analysis?
A1: The primary analytical challenges in this compound analysis include:
-
Isomeric Differentiation: Distinguishing this compound from its positional isomers, such as the 5-hydroxyisoquinoline (B118818) isomer, is a critical challenge due to their structural similarity, which can lead to similar chromatographic behavior and mass spectra.[1]
-
Metabolite Specificity: this compound is extensively metabolized, and while its metabolites are often targeted for analysis, some, like this compound 3-carboxyindole, are not specific to this compound and can be metabolites of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[2]
-
Low Concentrations: In biological samples, this compound and its metabolites can be present at very low concentrations (pg/mL levels), requiring highly sensitive analytical methods.[3][4]
-
Matrix Effects: Biological matrices such as urine, serum, and blood are complex and can cause matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis, which can affect the accuracy of quantification.[5][6]
-
Co-eluting Interferences: Co-elution of this compound or its metabolites with other endogenous or exogenous compounds in a sample can interfere with accurate identification and quantification.
Q2: What are the recommended analytical methods for this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended method for the sensitive and selective analysis of this compound and its metabolites in biological samples.[3][4][7] High-resolution mass spectrometry (e.g., LC-Orbitrap-MS/MS) is also used for the characterization of new metabolites.[2][3][4] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the analysis of seized materials.[8]
Q3: How can I detect co-eluting interferences in my this compound analysis?
A3: Detecting co-eluting interferences is crucial for accurate analysis. Here are some methods to identify them:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing, in your chromatogram. A shoulder on a peak is a strong indication of co-elution.[9][10]
-
Diode Array Detector (DAD) Analysis: If using HPLC with a DAD, you can perform peak purity analysis. The detector collects multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of a co-eluting compound.[9][10]
-
Mass Spectrometry (MS) Analysis: When using LC-MS/MS, you can examine the mass spectra across the chromatographic peak. If the mass spectral profile changes, it indicates that more than one compound is eluting at that time.[9][10] Additionally, monitoring multiple ion transitions for this compound can help identify interferences. If the ratio of the ion transitions is inconsistent across the peak or between samples, it may signal an interference.
Troubleshooting Guide: Co-eluting Interferences
This guide provides a systematic approach to resolving issues with co-eluting interferences during this compound analysis.
Problem: A peak suspected to be this compound shows signs of co-elution (e.g., asymmetry, inconsistent ion ratios).
Solution Workflow:
Caption: A logical workflow for troubleshooting co-eluting interferences.
Step 1: Confirm the Presence of Co-elution
Before making significant changes to your method, confirm that you are dealing with a co-elution issue using the detection methods described in Q3 of the FAQ.
Step 2: Modify Chromatographic Conditions
The goal is to alter the selectivity of your chromatographic system to separate the co-eluting peaks.
-
Adjust the Mobile Phase Gradient: If you are using a gradient, try making it shallower to increase the separation between peaks.
-
Change the Mobile Phase Composition or pH: Altering the organic solvent or the pH of the aqueous phase can change the retention behavior of ionizable compounds.[11]
-
Modify the Flow Rate: Decreasing the flow rate can sometimes improve resolution, especially for early eluting peaks.[12]
-
Adjust the Column Temperature: Changing the column temperature can affect the retention times of compounds differently, potentially leading to separation.
Step 3: Change the Column Chemistry
If modifying the mobile phase is not effective, the co-eluting compounds may have very similar interactions with the current stationary phase.
-
Switch to a Different Stationary Phase: Consider a column with a different chemistry. For example, if you are using a C18 column, you could try a biphenyl (B1667301) or a pentafluorophenyl (PFP) column, which offer different selectivity.[9]
Step 4: Enhance Sample Preparation
If the interference is from the sample matrix, improving your sample preparation protocol can help.
-
Solid-Phase Extraction (SPE): Use a more selective SPE sorbent or optimize the wash and elution steps to remove the interfering compounds.
-
Liquid-Liquid Extraction (LLE): Adjust the pH or the solvent to selectively extract this compound and leave the interference behind.
Experimental Protocols
LC-MS/MS Method for Quantification of this compound and its Metabolite this compound 3-carboxyindole in Urine
This protocol is based on methodologies described in the literature for the analysis of this compound in biological samples.[3][4][7]
1. Sample Preparation (Hydrolysis and Extraction)
-
To 1 mL of urine, add an internal standard.
-
Add β-glucuronidase and incubate to deconjugate glucuronidated metabolites.[4][7]
-
Perform liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. LC-MS/MS Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) or a high-resolution mass spectrometer like an Orbitrap.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode for this compound.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for a QqQ, monitoring at least two transitions for this compound for confident identification and quantification.
Quantitative Data Summary
The following table summarizes linearity and limits of detection (LOD) for this compound and its metabolite in urine based on a published method.[3][4]
| Analyte | Matrix | Linearity Range | Limit of Detection (LOD) |
| This compound | Urine | 5 - 1000 pg/mL | 3 pg/mL |
| This compound 3-carboxyindole | Urine | 0.1 - 10 ng/mL | 30 pg/mL |
Signaling Pathways
While this compound is a synthetic cannabinoid that acts on cannabinoid receptors, a detailed signaling pathway is not directly relevant to the analytical chemistry topic of co-eluting interferences. However, for context, the general signaling pathway for cannabinoid receptors is provided.
Caption: General cannabinoid receptor signaling pathway activated by agonists like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. DSpace [open.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
stability testing of BB-22 in different storage conditions
This technical support center provides guidance on the stability testing of the synthetic cannabinoid BB-22. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least three years.[1]
Q2: How should I store solutions of this compound?
For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed amber glass vials or polypropylene (B1209903) tubes to protect from light and air.[2][3] It is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[2][4]
Q3: My this compound solution has changed color. What does this mean?
A color change in a solution of this compound may indicate chemical degradation or oxidation.[2] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[2][5] It is crucial to verify the integrity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiments.
Q4: I'm observing precipitation in my frozen stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at low temperatures or if the solvent is not suitable for cryogenic storage.[2] To resolve this, consider the following:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at the desired temperature.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration stock.[2]
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[2]
Q5: Can the type of storage container affect the stability of this compound?
Yes, the storage container material can impact the stability of the compound.[2][4] Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, inert materials such as amber glass vials or polypropylene tubes are recommended.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent Experimental Results or Loss of Compound Activity | Degradation of this compound in solution due to improper storage (temperature, light, air exposure).[2][3] Repeated freeze-thaw cycles.[2][4] Incorrect pH of the solution.[2] | Prepare fresh solutions from solid material. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[2] Protect solutions from light and air.[2] Ensure the pH of aqueous solutions is maintained at a level appropriate for the compound's stability.[2] |
| Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC) | Chemical degradation of this compound. | Conduct a forced degradation study to identify potential degradation products.[6][7] Use a stability-indicating analytical method to separate and quantify the parent compound and its degradants.[6] |
| Precipitation in Solution | Exceeding the solubility limit of this compound in the chosen solvent at the storage temperature.[2] | See FAQ Q4. Consider using a different solvent or storing at a lower concentration.[2] |
| Color Change in Solution | Oxidation or degradation of the compound.[2] | See FAQ Q3. Discard the solution and prepare a fresh batch. Ensure proper storage conditions are maintained.[2] |
Experimental Protocols
General Stability Testing Protocol for this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and storage condition over time.
Objective: To determine the stability of this compound in solution under defined storage conditions.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, ethanol)
-
Amber glass vials or polypropylene tubes
-
Inert gas (argon or nitrogen)
-
HPLC or other suitable analytical instrument
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution using a validated, stability-indicating analytical method (e.g., HPLC) to determine the initial concentration and purity. This will serve as the baseline (T=0) measurement.
-
Storage: Aliquot the remaining stock solution into multiple vials, purge with inert gas, and seal tightly. Store the vials under the desired storage conditions (e.g., -20°C in the dark, 4°C, room temperature).
-
Subsequent Timepoints: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage.[2]
-
Analysis: Allow the aliquot to reach room temperature and analyze it using the same analytical method as in step 2.
-
Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial (T=0) value. A significant decrease in the main peak area and the appearance of new peaks are indicative of degradation.[2]
Forced Degradation Study Protocol for this compound
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.
Conditions for Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute acid (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute base (e.g., 0.1 N NaOH). Incubate at a controlled temperature. Neutralize the solution before analysis.
-
Oxidation: Dissolve this compound in a suitable solvent and add a dilute oxidizing agent (e.g., 3% hydrogen peroxide).[6] Incubate at a controlled temperature.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 70°C) for a defined period. Also, test the stability of a solution of this compound at a high temperature.
-
Photostability: Expose a solution of this compound to a controlled light source (e.g., UV lamp) for a defined period. Store a control sample in the dark.
Analysis: Analyze the stressed samples using an appropriate analytical method (e.g., HPLC with a photodiode array detector or mass spectrometry) to separate and identify the degradation products.
Data Presentation
The following tables provide an illustrative summary of potential stability data for this compound under various storage conditions. Note: This data is hypothetical and intended for illustrative purposes, as comprehensive public stability data for this compound is not available.
Table 1: Illustrative Long-Term Stability of Solid this compound
| Storage Condition | Timepoint | Purity (%) | Appearance |
| -20°C | 0 months | 99.8 | White solid |
| 12 months | 99.7 | White solid | |
| 24 months | 99.6 | White solid | |
| 36 months | 99.5 | White solid | |
| 4°C | 0 months | 99.8 | White solid |
| 12 months | 98.5 | White solid | |
| Room Temperature | 0 months | 99.8 | White solid |
| 6 months | 95.2 | Off-white solid |
Table 2: Illustrative Stability of this compound in DMSO Solution (1 mg/mL)
| Storage Condition | Timepoint | Remaining this compound (%) | Degradation Products Detected |
| -80°C | 0 months | 100 | No |
| 6 months | 99.8 | No | |
| -20°C | 0 months | 100 | No |
| 6 months | 99.5 | Minor | |
| 4°C | 0 months | 100 | No |
| 1 month | 92.1 | Yes | |
| Room Temperature | 0 months | 100 | No |
| 1 week | 85.3 | Yes |
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Logical workflow for forced degradation studies of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shareok.org [shareok.org]
- 4. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Extraction Efficiency for BB-22 from Whole Blood
Welcome to the technical support center for the analysis of the synthetic cannabinoid BB-22 (QUCHIC) in whole blood. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction efficiency and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary extraction methods for this compound from whole blood?
A1: For the extraction of this compound and other synthetic cannabinoids from whole blood, three primary methods are widely recognized for their efficiency and effectiveness: Supported Liquid Extraction (SLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). The choice of method often depends on available laboratory equipment, sample throughput requirements, and the desired level of extract cleanliness.
Q2: Why is sample pretreatment necessary before extracting this compound from whole blood?
A2: Whole blood is a complex matrix containing proteins, lipids, and red blood cells, which can interfere with the extraction and subsequent analysis of this compound. Pretreatment steps are crucial to lyse the blood cells, precipitate proteins, and release the analyte into a state suitable for extraction. Common pretreatment steps include dilution with water or a buffer and the addition of a protein precipitation agent like acetonitrile (B52724) or a zinc sulfate (B86663)/ammonium acetate (B1210297) solution.[1]
Q3: What kind of extraction efficiencies can I expect for synthetic cannabinoids from whole blood?
A3: Extraction efficiency, often reported as recovery, can vary depending on the specific synthetic cannabinoid, the chosen extraction method, and the optimization of the protocol. Generally, for synthetic cannabinoids, recoveries greater than 60% are considered acceptable for analytical methods.[2] For many compounds, optimized methods can achieve recoveries in the range of 70-98%.[3]
Q4: How can I minimize matrix effects when analyzing this compound in whole blood extracts?
A4: Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, are a common challenge with complex biological samples like whole blood. To minimize these effects, it is important to have an efficient sample clean-up process to remove interfering endogenous components. Techniques like SPE are generally more effective at removing phospholipids (B1166683) and other matrix components than simple protein precipitation. Additionally, optimizing chromatographic conditions to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, or using a different analytical column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound from whole blood.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Incomplete cell lysis: this compound may be retained within blood cells if they are not adequately lysed. | Ensure thorough mixing and vortexing after the addition of lysing agents. Consider using a zinc sulfate/ammonium acetate solution for more effective cell lysis.[1] |
| Inefficient extraction from the matrix: The chosen solvent may not be optimal for partitioning this compound. | For SLE, ensure the sample has fully absorbed into the support material before elution. For SPE, ensure the appropriate sorbent and elution solvent are used. For LLE, experiment with different organic solvents. | |
| Analyte loss during evaporation: this compound may be lost if the evaporation step is too harsh. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., not exceeding 40°C). Avoid evaporating to complete dryness if possible, or reconstitute the sample immediately. Using a keeper solvent like dodecane (B42187) can also help prevent the loss of volatile analytes.[4] | |
| High matrix effects (ion suppression or enhancement) | Insufficient sample cleanup: Co-eluting endogenous compounds from the whole blood matrix are interfering with the ionization of this compound. | Utilize a more rigorous cleanup method such as SPE, which is effective at removing phospholipids.[1] The QuEChERS method with a dispersive solid-phase extraction (d-SPE) cleanup step can also significantly reduce matrix interferences.[5] |
| Suboptimal chromatographic separation: this compound is co-eluting with matrix components. | Modify the LC gradient to achieve better separation. Experiment with different analytical columns (e.g., C18, PFP) to alter selectivity. | |
| Poor peak shape in chromatogram | Matrix effects: As mentioned above. | See solutions for "High matrix effects". |
| Incompatible reconstitution solvent: The solvent used to redissolve the dried extract may not be compatible with the initial mobile phase conditions. | Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase of your LC method. | |
| Inconsistent or non-reproducible results | Variability in sample pretreatment: Inconsistent vortexing times or centrifugation speeds can lead to variable results. | Standardize all steps of the protocol, including mixing times and speeds, and ensure consistent timing for each step. |
| Hemolysis of blood samples: The presence of hemolyzed red blood cells can alter the sample matrix and affect extraction efficiency. | Use fresh blood samples whenever possible and handle them gently to prevent hemolysis. If using stored samples, ensure they have been stored properly. Exposure of whole blood to cannabinoids has been shown to potentially increase hemolysis.[6][7][8] |
Data Presentation
The following tables summarize typical extraction recoveries for various synthetic cannabinoids from whole blood using different extraction techniques. While specific data for this compound is limited, these tables provide a reference for expected performance with structurally similar compounds.
Table 1: Supported Liquid Extraction (SLE) Recoveries for Synthetic Cannabinoids in Whole Blood
| Compound Class | Example Compounds | Typical Recovery (%) | Reference |
| Indole Carboxamides | AMB-FUBINACA, 5F-ADB | >60 | [2] |
| Indazole Carboxamides | ADB-FUBINACA | >60 | [2] |
| Naphthoylindoles | JWH-018, JWH-073 | 70-98 | [3] |
Table 2: Solid-Phase Extraction (SPE) Recoveries for Synthetic Cannabinoids in Whole Blood
| Compound Class | Example Compounds | Typical Recovery (%) | Reference |
| Various Classes | 22 different synthetic cannabinoids and metabolites | 73-105 | |
| Naphthoylindoles | JWH-018, JWH-073 | >85 |
Table 3: QuEChERS Recoveries for Cannabinoids in Whole Blood
| Compound | Typical Recovery (%) | Reference |
| Δ9-THC | Not specified, but method deemed suitable | [5] |
| 11-OH-THC | Not specified, but method deemed suitable | [5] |
| THC-COOH | Not specified, but method deemed suitable | [5] |
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for this compound from Whole Blood
This protocol is adapted from established methods for other synthetic cannabinoids and is suitable for this compound.[3][9]
-
Sample Pre-treatment:
-
To 500 µL of whole blood in an extraction tube, add 25 µL of an appropriate internal standard.
-
Vortex to mix.
-
Add 500 µL of deionized water and vortex again.
-
-
Sample Loading:
-
Load 750 µL of the buffered sample onto an ISOLUTE® SLE+ 1 mL Supported Liquid Extraction cartridge.
-
Apply a short pulse of positive pressure (2–5 psi) to initiate flow and allow the sample to absorb for 5 minutes.[9]
-
-
Analyte Elution:
-
Add 2 mL of ethyl acetate to the cartridge and allow it to elute by gravity into a clean collection tube.
-
-
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of an appropriate mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Whole Blood
This protocol is a general procedure for synthetic cannabinoids and can be optimized for this compound.[1]
-
Sample Pre-treatment and Lysis:
-
To 0.1 mL of whole blood, add 0.1 mL of a 0.1 M zinc sulfate/ammonium acetate solution.
-
Vortex for 5 seconds to lyse the cells.
-
-
Protein Precipitation:
-
Add 400 µL of acetonitrile (ACN) to the lysed sample.
-
Vortex for 10 seconds and then centrifuge for 5 minutes at 7000 rcf.
-
-
Sample Dilution and Loading:
-
Dilute the supernatant with 1.2 mL of water.
-
Load the entire diluted sample directly onto an Oasis PRiME HLB 30 mg SPE plate without prior conditioning or equilibration.
-
-
Washing:
-
Wash the SPE plate with 2 x 500 µL of 25:75 methanol:water.
-
-
Elution:
-
Elute the analytes with 2 x 500 µL of 90:10 acetonitrile:methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate under nitrogen and reconstitute in 100 µL of 30% acetonitrile.
-
Protocol 3: QuEChERS-based Extraction for this compound from Whole Blood
This protocol is a modified QuEChERS method suitable for a broad range of drugs, including synthetic cannabinoids.[5][10]
-
Extraction and Partitioning:
-
Mix three-fold diluted whole blood with an internal standard solution.
-
Add a QuEChERS pre-packed extraction salt packet (containing magnesium sulfate and sodium acetate) and a stainless steel bead.
-
Vortex vigorously and then centrifuge to partition the mixture into three layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the top acetonitrile layer to a centrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine, C18, and magnesium sulfate).
-
Vortex to mix and then centrifuge.
-
-
Analysis:
-
The resulting supernatant can be directly injected into the LC-MS/MS for analysis.
-
Mandatory Visualizations
Caption: Supported Liquid Extraction (SLE) Workflow for this compound.
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: QuEChERS Workflow for this compound from Whole Blood.
References
- 1. waters.com [waters.com]
- 2. biotage.com [biotage.com]
- 3. news-medical.net [news-medical.net]
- 4. evaporation - reduction of loss of analyte - Chromatography Forum [chromforum.org]
- 5. Rapid drug extraction from human whole blood using a modified QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro exposure of whole blood to a cannabinoid mixture impairs the quality of red blood cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro exposure of whole blood to a cannabinoid mixture impairs the quality of red blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of BB-22 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of synthetic cannabinoids like BB-22 (QUCHIC) presents a significant challenge for analytical laboratories. Accurate and reliable detection and quantification of this potent substance and its metabolites are crucial for clinical toxicology, forensic investigations, and in the development of potential therapeutic countermeasures. This guide provides a comparative overview of analytical methodologies for this compound, focusing on their validation parameters and experimental protocols to assist researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Method Performance
The primary analytical technique for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation studies involving multiple laboratories for this compound are not extensively published, we can compare the performance of a validated LC-MS/MS method.
Table 1: Quantitative Validation Data for LC-QTRAP-MS/MS Analysis of this compound and its Metabolite [1]
| Parameter | Analyte | Matrix | Value |
| Limit of Detection (LOD) | This compound | Urine | 3 pg/mL |
| This compound | Serum | 6 pg/mL | |
| This compound 3-carboxyindole | Urine | 30 pg/mL | |
| This compound 3-carboxyindole | Serum | 60 pg/mL | |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity ranges suggest comparable or slightly higher values than LODs. | ||
| Linearity Range | This compound | Urine | 5 - 1000 pg/mL |
| This compound | Serum | 10 - 2000 pg/mL | |
| This compound 3-carboxyindole | Urine | 0.1 - 10 ng/mL | |
| This compound 3-carboxyindole | Serum | 0.2 - 20 ng/mL | |
| Correlation Coefficient (r) | All analytes and matrices | 0.990 - 0.999 | |
| Intra-day Precision (RSD) | Not explicitly provided for this compound. | ||
| Inter-day Precision (RSD) | Not explicitly provided for this compound. | ||
| Accuracy | Not explicitly provided for this compound. |
Table 2: General Comparison of Analytical Techniques for Synthetic Cannabinoid Analysis
| Technique | General Characteristics | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and selectivity. Suitable for thermolabile and non-volatile compounds. | Considered the "gold standard" for quantification in biological matrices.[2] High specificity from MS/MS detection. | Higher equipment cost. Potential for matrix effects. |
| GC-MS | Good chromatographic separation for volatile and thermally stable compounds. | Robust and widely available. Extensive spectral libraries for identification.[3][4] | Requires derivatization for some compounds. Not suitable for thermolabile compounds.[4] |
| Capillary Electrophoresis (CE) | High separation efficiency and short analysis time. Low sample and reagent consumption.[5][6] | Cost-effective. "Green chemistry" approach with low solvent usage.[6] | Lower sensitivity compared to LC-MS/MS. Can be less robust for complex matrices.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of typical experimental protocols for the analysis of this compound and other synthetic cannabinoids.
Validated LC-QTRAP-MS/MS Method for this compound[1]
This method was developed for the sensitive quantification of this compound and its metabolite in human serum and urine.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine or serum, add an internal standard.
-
Add 1 mL of 0.1 M sodium hydroxide.
-
Add 5 mL of n-hexane/ethyl acetate (B1210297) (4:1, v/v).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: Ammonium formate (B1220265) buffer.
-
Mobile Phase B: Methanol.
-
Gradient: A gradient elution is used to separate the analytes.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Selected Reaction Monitoring (SRM) is used to monitor specific precursor and product ion transitions for this compound and its metabolite.
General Protocol for GC-MS Analysis of Synthetic Cannabinoids[3][4]
1. Sample Preparation:
-
Extraction from the matrix using a suitable organic solvent (e.g., methanol, hexane).
-
(Optional) Derivatization to improve volatility and thermal stability.
2. Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Injection: Splitless injection mode is often used for trace analysis.
-
Temperature Program: A temperature gradient is applied to the oven to separate the compounds.
3. Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis: Full scan mode for identification against spectral libraries, and Selected Ion Monitoring (SIM) for quantification.
General Protocol for Capillary Electrophoresis (CE) Analysis of Cannabinoids[5][7]
1. Sample Preparation:
-
Dilution in the background electrolyte (BGE).
-
Filtration to remove particulates.
2. Capillary Electrophoresis (CE):
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): Often contains an organic solvent (e.g., acetonitrile) and a buffer to control pH and conductivity. Micellar electrokinetic chromatography (MEKC) with surfactants like SDS can be used to separate neutral compounds.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: Typically UV detection, although more sensitive detectors like mass spectrometry can be coupled to CE.
Visualizing the Science: Pathways and Workflows
To better understand the biological context and the analytical process, the following diagrams illustrate the signaling pathway of synthetic cannabinoids and a typical experimental workflow for their analysis.
Synthetic cannabinoid signaling pathway.
LC-MS/MS experimental workflow for this compound.
References
- 1. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Capillary Electrophoresis for the Determination of Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to BB-22 and JWH-018
This guide provides an objective comparison of the pharmacological effects of two synthetic cannabinoid receptor agonists (SCRAs), BB-22 (also known as QUCHIC) and JWH-018. Both compounds are full agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, but exhibit distinct profiles in terms of receptor affinity, potency, and functional efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of key experimental data and methodologies.
Data Presentation: Quantitative Pharmacological Parameters
The following table summarizes the key in vitro pharmacological data for this compound and JWH-018, highlighting their interactions with cannabinoid receptors.
| Parameter | Receptor | This compound | JWH-018 | Reference |
| Binding Affinity (Ki) | CB1 | 0.11 nM | 3.38 nM - 9.00 nM | [1][2] |
| CB2 | 0.338 nM | 2.94 nM | [2][3] | |
| Functional Potency (EC50) | CB1 | 2.9 nM | 20.2 nM - 102 nM | [1][2] |
| CB2 | Not widely reported | 133 nM | [2] | |
| Functional Efficacy (Emax) | CB1 | 217% | 163% | [1] |
Ki (Inhibitory Constant): A measure of binding affinity; a lower value indicates a higher affinity. EC50 (Half-maximal Effective Concentration): A measure of potency; a lower value indicates greater potency. Emax (Maximum Effect): The maximum response achievable by the agonist, often expressed relative to a standard full agonist like CP55,940.
In Vitro Pharmacological Profile
Receptor Binding and Potency
Both this compound and JWH-018 are potent, full agonists at cannabinoid receptors.[2][3] However, experimental data consistently demonstrates that this compound has a significantly more potent profile, particularly at the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.
This compound exhibits a sub-nanomolar binding affinity for the CB1 receptor, with reported Ki values as low as 0.11 nM.[1] This affinity is approximately 30 times higher than that of JWH-018.[1] Its functional potency (EC50) and efficacy (Emax) in activating G-proteins are also substantially greater than those of JWH-018.[1]
JWH-018 displays high-nanomolar affinity for both CB1 and CB2 receptors.[2][4] While still a potent agonist, its binding affinity and functional potency at the CB1 receptor are considerably lower than those of this compound.[1] Like many SCRAs, JWH-018 and its metabolites demonstrate greater G-protein activation compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[5]
Downstream Signaling Pathways
Activation of cannabinoid receptors, which are G protein-coupled receptors (GPCRs), initiates several downstream signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, receptor activation can trigger G-protein-independent signaling through the recruitment of β-arrestin proteins, which is associated with receptor desensitization and internalization.[6][7]
In Vivo Pharmacological Effects
In animal models, both this compound and JWH-018 induce effects consistent with potent CB1 receptor agonism.
JWH-018 administration in rodents produces the classic "cannabinoid tetrad" of effects: hypothermia (decreased body temperature), antinociception (pain relief), catalepsy (a state of immobility), and hypolocomotion (reduced spontaneous movement).[8] These effects are dose-dependent and can be blocked by CB1 receptor antagonists, confirming their receptor-mediated mechanism.[8]
This compound , consistent with its high in vitro potency, also demonstrates significant in vivo activity. Intravenous administration in rats has been shown to increase dopamine (B1211576) levels in the nucleus accumbens shell, a key brain region involved in reward and addiction.[1] This effect is also mediated by the CB1 receptor.[1]
Experimental Protocols
The characterization of synthetic cannabinoids like this compound and JWH-018 relies on a battery of standardized in vitro and in vivo assays.
Receptor Binding Assay (Radioligand Competition)
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Preparation: Membranes are prepared from cells expressing the cannabinoid receptor of interest (e.g., CHO-hCB1 cells) or from brain tissue (e.g., rat cerebral cortex homogenates).[1][9]
-
Competition: The membranes are incubated with a constant concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).[10]
-
Incubation: Various concentrations of the unlabeled test compound (this compound or JWH-018) are added to compete with the radioligand for binding to the receptor.
-
Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Assay: G-protein Activation ([³⁵S]GTPγS Binding)
-
Objective: To measure the ability of a compound to activate G-protein signaling downstream of the receptor, determining its potency (EC₅₀) and efficacy (Emax).
-
Methodology:
-
Preparation: Cell membranes expressing the receptor of interest are prepared as in the binding assay.[1]
-
Incubation: The membranes are incubated with a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, in the presence of GDP and varying concentrations of the test agonist.
-
Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The [³⁵S]GTPγS binds to the activated G-protein.
-
Separation & Detection: The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated by filtration and quantified by scintillation counting.
-
Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which EC₅₀ and Emax values are determined.[10]
-
Functional Assay: β-Arrestin Recruitment (PathHunter® Assay)
-
Objective: To quantify the recruitment of β-arrestin to the cannabinoid receptor upon agonist stimulation.
-
Methodology:
-
Cell System: The assay utilizes engineered cells (e.g., CHO-K1) that co-express the cannabinoid receptor tagged with a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA).[6][7]
-
Agonist Stimulation: Cells are plated in a microplate format (e.g., 384-well) and treated with varying concentrations of the test compound.[11]
-
Complementation: Agonist-induced receptor activation and phosphorylation lead to the recruitment of the β-arrestin-EA fusion protein to the receptor-PK fusion protein. This brings the two enzyme fragments into close proximity, forcing their complementation and forming a fully active β-galactosidase enzyme.[6]
-
Detection: A detection reagent containing a chemiluminescent substrate is added. The active enzyme converts the substrate, producing a light signal.[11]
-
Measurement: The chemiluminescent signal is measured with a plate reader. The intensity of the signal is directly proportional to the amount of β-arrestin recruited. Dose-response curves are generated to determine potency and efficacy for this specific pathway.[11]
-
References
- 1. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: this compound, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. srlf.org [srlf.org]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | Repeated Exposure to the “Spice” Cannabinoid JWH-018 Induces Tolerance and Enhances Responsiveness to 5-HT1A Receptor Stimulation in Male Rats [frontiersin.org]
- 9. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Researcher's Guide to the Validation of BB-22 Immunoassay Screening Results: A Comparative Analysis
For researchers and drug development professionals engaged in the study of synthetic cannabinoids, the accurate detection of novel psychoactive substances (NPS) like BB-22 (QUCHIC) is paramount. This guide provides a comprehensive comparison of immunoassay screening methods and confirmatory analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the validation of this compound screening results. While immunoassays offer a rapid preliminary screening solution, their inherent limitations in specificity for rapidly evolving synthetic cannabinoids necessitate confirmatory testing for reliable and defensible results.
Introduction to this compound
This compound, also known by its chemical name QUCHIC, is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid receptors CB1 and CB2. Its primary metabolic pathway involves ester hydrolysis, resulting in the major metabolite, this compound 3-carboxyindole. It is important to note that this metabolite is not exclusive to this compound, which underscores the need for highly specific detection methods in forensic and clinical settings.
Performance Comparison: Immunoassay vs. LC-MS/MS
The validation of any screening result hinges on a thorough understanding of the performance characteristics of the employed analytical methods. Below is a comparative summary of generic synthetic cannabinoid immunoassays and a validated LC-MS/MS method specifically for this compound.
| Performance Metric | Generic Synthetic Cannabinoid Immunoassay | LC-MS/MS for this compound & Metabolite |
| Principle | Competitive binding; qualitative | Separation by chromatography, detection by mass spectrometry; quantitative |
| Target Analytes | Typically targets metabolites of common synthetic cannabinoids (e.g., JWH-018, UR-144) | Specifically targets this compound and this compound 3-carboxyindole |
| Limit of Detection (LOD) | Variable, typically in the ng/mL range (e.g., 10-50 ng/mL) | This compound: 3 pg/mL in urinethis compound 3-carboxyindole: 30 pg/mL in urine[1][2] |
| Specificity | High potential for cross-reactivity with other synthetic cannabinoids; this compound detection is not guaranteed and often not validated. | High; based on specific molecular mass and fragmentation patterns. |
| Cross-Reactivity | Highly variable and often unpredictable for new compounds like this compound. Some studies show no cross-reactivity for certain kits with a range of analogs. | Not applicable; method is designed to be highly specific. |
| Application | Preliminary, high-throughput screening | Confirmatory analysis, quantitative studies, research |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the typical experimental protocols for both immunoassay screening and LC-MS/MS confirmation.
General Synthetic Cannabinoid Immunoassay (Competitive ELISA)
This protocol is a generalized procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for the qualitative detection of synthetic cannabinoids in urine.
a. Principle: This is a competitive immunoassay where the drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites on a microplate. A colorimetric substrate is then added, and the resulting color intensity is inversely proportional to the concentration of the drug in the sample.
b. Materials:
-
Microplate pre-coated with antibodies
-
Drug-enzyme conjugate
-
Calibrators and controls
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
c. Procedure:
-
Bring all reagents and samples to room temperature.
-
Add a specific volume of calibrators, controls, and urine samples to the respective wells of the microplate.
-
Add the drug-enzyme conjugate to each well.
-
Incubate the plate, typically at room temperature for a specified time (e.g., 60 minutes), to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a set period (e.g., 30 minutes) to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Compare the absorbance of the samples to the cut-off calibrator to determine a positive or negative result.
LC-MS/MS for the Quantification of this compound and its Metabolite
This protocol is based on the validated method by Minakata et al. (2019) for the sensitive quantification of this compound and this compound 3-carboxyindole in urine and serum.[1][2]
a. Principle: This method utilizes the high separation power of liquid chromatography combined with the sensitive and specific detection capabilities of tandem mass spectrometry to identify and quantify this compound and its metabolite.
b. Sample Preparation (Urine):
-
To a 1 mL urine sample, add an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., n-hexane-ethyl acetate).
-
Vortex and centrifuge the sample to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
c. Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A suitable column for separating the analytes (e.g., a C18 column).
-
Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and water with additives like formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, its metabolite, and the internal standard.
d. Data Analysis:
-
Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area ratios of the analytes to the internal standard in the unknown samples.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the validation workflow and the signaling pathway of this compound.
Conclusion
References
A Comparative Guide to the Quantification of the Synthetic Cannabinoid BB-22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of BB-22 (also known as QUCHIC), a potent synthetic cannabinoid. While direct inter-laboratory comparison data is not publicly available, this document synthesizes published methodologies to offer a comparative look at current analytical performance. The information presented is primarily based on the validated methods reported in forensic toxicology literature, offering a benchmark for laboratories involved in the detection and quantification of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound in biological matrices. This data is crucial for laboratories aiming to establish or validate their own quantification assays.
| Parameter | Serum | Urine | Reference |
| Limit of Detection (LOD) | 6 pg/mL | 3 pg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 5 pg/mL | [1] |
| Upper Limit of Quantification (ULOQ) | 2000 pg/mL | 1000 pg/mL | [1] |
| Linearity (Correlation Coefficient, r) | >0.99 | >0.99 | [1] |
| Intra-day Precision (%CV) | <15% | <15% | [1] |
| Inter-day Precision (%CV) | <15% | <15% | [1] |
| Accuracy (%Recovery) | 85-115% | 85-115% | [1] |
Experimental Protocols
A detailed understanding of the experimental workflow is critical for reproducing and comparing analytical results. The following sections outline the key steps in a validated method for this compound quantification.
Sample Preparation: Liquid-Liquid Extraction
A robust sample preparation protocol is essential for removing matrix interferences and concentrating the analyte of interest.
-
Internal Standard Addition: An appropriate deuterated internal standard (e.g., this compound-d5) is added to the biological matrix (serum or urine).
-
pH Adjustment: The pH of the sample is adjusted to approximately 9.5 with a suitable buffer (e.g., carbonate buffer).
-
Extraction: The sample is extracted with an organic solvent mixture, such as n-hexane/ethyl acetate.
-
Evaporation: The organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol (B129727)/water mixture).
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and specificity required for the quantification of potent synthetic cannabinoids at low concentrations.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Visualizations
The following diagrams illustrate the experimental workflow and the known signaling pathway of this compound.
Figure 1. Experimental workflow for this compound quantification.
This compound exerts its potent psychoactive effects primarily through its interaction with the cannabinoid receptors CB1 and CB2.[2][3] It acts as a full agonist with a particularly high affinity for the CB1 receptor, which is predominantly found in the central nervous system.[2] This interaction triggers a cascade of intracellular signaling events.
Figure 2. Simplified signaling pathway of this compound.
References
- 1. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: this compound, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative In Vitro Pharmacodynamic Analysis of Synthetic Cannabinoids BB-22 and 5F-PB22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro pharmacodynamics of two synthetic cannabinoid receptor agonists (SCRAs), BB-22 (QUCHIC) and 5F-PB22 (5F-QUPIC). The information presented is intended to support research and drug development activities by offering a comprehensive overview of their receptor binding and functional activity profiles, supported by experimental data and detailed methodologies.
Introduction
This compound (quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) and 5F-PB22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) are potent synthetic cannabinoids that have been identified in forensic samples. Both compounds act as full agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes. Understanding the nuances of their receptor interactions is crucial for predicting their pharmacological effects and potential toxicity.
Data Presentation: A Comparative Overview
The following table summarizes the in vitro pharmacodynamic parameters for this compound and 5F-PB22 at human CB1 and CB2 receptors. It is important to note that values for binding affinity (Ki) and functional potency (EC50) can vary between studies due to differences in experimental conditions and assay formats.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| This compound | hCB1 | Ki | 0.11 - 0.217 | [1] |
| hCB2 | Ki | 0.338 | [1] | |
| hCB1 | EC50 | 2.9 | [1] | |
| 5F-PB22 | hCB1 | Ki | 0.468 | [2] |
| hCB2 | Ki | 0.633 | [2] | |
| hCB1 | EC50 | 2.8 | [3] | |
| hCB2 | EC50 | 11 | [3] |
Both this compound and 5F-PB22 exhibit high, sub-nanomolar to low nanomolar binding affinities for both CB1 and CB2 receptors, indicating potent interactions.[1][2][4] Their EC50 values confirm that they are not only potent binders but also efficacious agonists at these receptors, capable of eliciting a full cellular response.[1][3]
Experimental Protocols
The data presented in this guide are typically generated using the following key in vitro assays. The protocols provided below are generalized representations of standard methodologies employed in the field.
Radioligand Binding Assay (for determining Ki)
This competitive binding assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Materials:
- Cell membranes expressing the human CB1 or CB2 receptor.
- Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
- Test compounds (this compound or 5F-PB22) at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/mL BSA, pH 7.4).
- Non-specific binding control (a high concentration of an unlabeled ligand).
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.
2. Procedure:
- Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
- Allow the binding to reach equilibrium.
- Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Accumulation Assay (for determining EC50)
This functional assay measures the ability of a compound to activate Gi/o-coupled receptors like CB1 and CB2, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
1. Materials:
- Whole cells expressing the human CB1 or CB2 receptor.
- Adenylyl cyclase stimulator (e.g., forskolin).
- Test compounds (this compound or 5F-PB22) at various concentrations.
- Cell lysis buffer.
- cAMP detection kit (e.g., ELISA or HTRF-based).
2. Procedure:
- Pre-treat the cells with forskolin (B1673556) to stimulate cAMP production.
- Incubate the cells with varying concentrations of the test compound.
- Lyse the cells to release intracellular cAMP.
- Measure the cAMP concentration using a competitive immunoassay.
3. Data Analysis:
- Generate concentration-response curves for the inhibition of forskolin-stimulated cAMP levels.
- The EC50 value, representing the concentration of the compound that produces 50% of its maximal inhibitory effect, is determined from these curves.
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by synthetic cannabinoids like this compound and 5F-PB22 upon binding to CB1 or CB2 receptors.
Caption: Canonical G-protein-coupled signaling pathway for CB1/CB2 receptor agonists.
Experimental Workflow for In Vitro Pharmacodynamic Characterization
This diagram outlines the general workflow for determining the binding affinity and functional potency of synthetic cannabinoids.
Caption: Workflow for determining binding affinity (Ki) and functional potency (EC50).
References
A Comparative Guide to the Metabolism of BB-22 and Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of the synthetic cannabinoid BB-22 (also known as QUCHIC) and other notable synthetic cannabinoids, including JWH-018, AM-2201, and UR-144. The information presented is supported by experimental data from peer-reviewed studies, with a focus on providing detailed methodologies and clear data presentation to aid in research and drug development.
Introduction to Synthetic Cannabinoid Metabolism
Synthetic cannabinoids are a structurally diverse class of compounds that are extensively metabolized in the body, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2] Understanding the metabolic fate of these substances is crucial for identifying appropriate biomarkers for consumption, assessing potential toxicological risks associated with metabolites, and developing effective analytical detection methods. The primary metabolic reactions for many synthetic cannabinoids include hydroxylation and carboxylation, often followed by glucuronidation for excretion.[3][4]
Comparative Metabolic Profiles
The metabolism of this compound, like other synthetic cannabinoids, involves several key biotransformations. The major metabolic pathways for this compound and selected comparators are summarized below.
This compound (QUCHIC)
The primary metabolic pathway for this compound is ester hydrolysis, leading to the loss of the quinolinyl side-chain.[5] This is followed by further oxidation. Key metabolites identified in human hepatocytes and authentic urine and serum samples include:
-
This compound 3-carboxyindole : A major metabolite formed through hydrolysis.[5][6] However, it's important to note that this metabolite is not specific to this compound and can be a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[5][7]
-
Monohydroxylated metabolites : Several monohydroxylated forms of this compound have been identified.[6]
-
Glucuronidated conjugates : Phase II metabolism involves the glucuronidation of phase I metabolites.[5]
JWH-018
JWH-018 undergoes extensive oxidative metabolism, primarily hydroxylation on the indole (B1671886) ring and the N-alkyl chain.[3] The major cytochrome P450 enzymes involved are CYP2C9 and CYP1A2.[2][3] Common metabolites include:
-
Monohydroxylated derivatives on the indole ring.
-
Hydroxylated metabolites on the pentyl side chain.
-
Carboxylated derivatives.[3]
AM-2201
As a fluorinated analog of JWH-018, AM-2201 shares similar metabolic pathways.[3] It undergoes oxidative dehalogenation to produce metabolites in common with JWH-018.[3] Additionally, specific metabolites are formed through hydroxylation of the fluoropentyl chain. The primary enzymes responsible for its oxidation are also CYP2C9 and CYP1A2.[3]
UR-144
The metabolism of UR-144 is characterized by hydroxylation of the pentyl side chain and the indole ring.[8] The resulting metabolites can be further oxidized to carboxylic acids.
Quantitative Data Summary
The following table summarizes quantitative data on the detection of this compound and its primary metabolite in authentic human samples.
| Analyte | Matrix | Concentration Range | Reference |
| This compound | Urine | 5.52 - 6.92 pg/mL | [6][9] |
| This compound | Serum | 149 - 6680 pg/mL | [9] |
| This compound 3-carboxyindole | Urine | 0.131 - 21.4 ng/mL | [6][9] |
| This compound 3-carboxyindole | Serum | 0.755 - 38.0 ng/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are summaries of key experimental protocols used in the cited literature.
In Vitro Metabolism with Human Hepatocytes
-
Objective : To identify the metabolic pathways of a synthetic cannabinoid in a system that closely mimics in vivo hepatic metabolism.
-
Methodology :
-
Cryopreserved human hepatocytes are incubated with the synthetic cannabinoid (e.g., 10 μmol/L this compound) for a specified period (e.g., 3 hours).[5][10]
-
The incubation is stopped, and the samples are processed, often involving protein precipitation.
-
Metabolites are analyzed using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC).[5][10]
-
Data is processed using specialized software to identify potential metabolites based on accurate mass measurements and fragmentation patterns.[5]
-
Analysis of Authentic Human Samples (Urine and Serum)
-
Objective : To identify and quantify the metabolites of a synthetic cannabinoid in biological samples from users.
-
Methodology :
-
Urine or serum samples are collected from individuals with a history of synthetic cannabinoid use.
-
For urine samples, a hydrolysis step (e.g., with β-glucuronidase) is often performed to cleave glucuronide conjugates and improve the detection of phase I metabolites.[6][9]
-
The samples undergo an extraction process, such as liquid-liquid extraction, to isolate the analytes.[6][9]
-
Identification and quantification are typically performed using LC coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HR-MS).[6][9]
-
Visualizing Metabolic Pathways and Workflows
The following diagrams illustrate the general metabolic pathways and experimental workflows described.
Caption: General metabolic pathway for synthetic cannabinoids.
Caption: Workflow for synthetic cannabinoid metabolite identification.
Caption: Key metabolic differences between this compound and JWH-018.
References
- 1. Cannabinoids and Cytochrome P450 Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic cannabinoid this compound (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive quantification of this compound and its metabolite this compound 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 8. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Confirmation of BB-22 Metabolites Using Reference Standards
The emergence of novel psychoactive substances, including the synthetic cannabinoid BB-22 (QUCHIC), presents a significant challenge for forensic and clinical toxicology. Accurate identification of this compound intake relies on the detection of its metabolites in biological samples. This guide provides a comparative overview of the confirmation of this compound metabolites with a focus on the use of reference standards, supported by experimental data from published research.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in the body. The primary metabolic transformations include ester hydrolysis and oxidation. The loss of the quinolinyl side-chain via ester hydrolysis is a major biotransformation pathway.[1] Further metabolism can occur through hydroxylation of the indole (B1671886) or cyclohexylmethyl structures, as well as glucuronidation.[1] One of the key metabolites identified is this compound 3-carboxyindole. However, it is important to note that this metabolite is not specific to this compound, as it has also been identified as a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[1] Therefore, to confirm this compound intake, it is recommended to also target other, more specific metabolites such as isomers of this compound 3-carboxyindole-hydroxycyclohexylmethyl.[1]
References
A Comparative Analysis of the Binding Affinities of BB-22 and THC for Cannabinoid Receptors
This guide provides a detailed comparison of the binding affinities of the synthetic cannabinoid BB-22 and the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC) for the cannabinoid receptors type 1 (CB1) and type 2 (CB2). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Data Summary
The binding affinities of this compound and THC for human CB1 and CB2 receptors are summarized in the table below. The data, presented as inhibition constants (Ki), are compiled from various in vitro studies. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |
| This compound | CB1 | 0.11 - 0.217 | [1][2] |
| CB2 | 0.338 | [2] | |
| THC | CB1 | 25.1 - 40.7 | [3][4][5] |
| CB2 | 35.2 - 36 | [3][4][5] |
Note: The range of Ki values reflects data from multiple studies, which may employ slightly different experimental conditions.
The data clearly indicates that This compound exhibits a significantly higher binding affinity for both CB1 and CB2 receptors compared to THC . The affinity of this compound for the CB1 receptor is approximately 114 to 370 times greater than that of THC, while its affinity for the CB2 receptor is over 100 times higher.
Experimental Protocols
The binding affinities presented above are typically determined using one of two primary experimental techniques: radioligand binding assays or [³⁵S]GTPγS binding assays.
Radioligand Competition Binding Assay
This method measures the ability of an unlabeled compound (e.g., this compound or THC) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptors.
Experimental Workflow:
Radioligand Competition Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cultured cells (e.g., HEK-293 or CHO cells) stably expressing the human CB1 or CB2 receptor, or from tissue homogenates (e.g., rat cerebral cortex).[1]
-
Binding Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM CaCl₂ with 0.2% bovine serum albumin (BSA), pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940 or [³H]SR141716A) and varying concentrations of the unlabeled test compound (this compound or THC). The incubation is typically carried out at 30°C for 60-90 minutes.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA) to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. It provides information on the efficacy of the compound (full vs. partial agonist).
Experimental Workflow:
[³⁵S]GTPγS Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells or tissues expressing the cannabinoid receptors and their associated G-proteins.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Incubation: Membranes are incubated with a sub-saturating concentration of [³⁵S]GTPγS, GDP (to facilitate the exchange reaction), and varying concentrations of the agonist (this compound or THC). The incubation is usually performed at 30°C for 60 minutes.
-
Separation and Quantification: The reaction is terminated and the bound [³⁵S]GTPγS is separated from the free form by rapid filtration, followed by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined. These values provide insights into the potency and efficacy of the agonist.
Signaling Pathways
Both this compound and THC exert their effects by acting as agonists at the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). Upon activation, these receptors primarily couple to inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular signaling events. While both compounds activate the same general pathways, their differing efficacies (this compound being a full agonist and THC a partial agonist) can lead to quantitative differences in downstream signaling.[1][2]
Generalized Cannabinoid Receptor Signaling Pathway
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The activated G-proteins can directly modulate the activity of ion channels. This includes the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca²⁺) channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also stimulate various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis.
References
- 1. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. benchchem.com [benchchem.com]
- 4. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation of a New Analytical Method for BB-22 Detection: A Comparative Guide
This guide provides a comprehensive validation of a new analytical method for the detection of the synthetic cannabinoid BB-22, alongside a comparison with alternative detection methodologies. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data.
A New Benchmark in this compound Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific method for the quantification of this compound and its metabolite, this compound 3-carboxyindole, in biological matrices such as serum and urine has been validated using Liquid Chromatography-Quadrupole Trap Tandem Mass Spectrometry (LC-QTRAP-MS/MS) and high-resolution LC-Orbitrap-MS/MS.[1] This method stands as a new benchmark for the accurate detection and quantification of this compound.
Performance Characteristics
The validation of this LC-MS/MS method has demonstrated excellent performance across several key parameters, making it a reliable tool for both clinical and forensic applications.
| Parameter | Matrix | This compound | This compound 3-carboxyindole |
| Limit of Detection (LOD) | Urine | 3 pg/mL | 30 pg/mL |
| Limit of Quantification (LOQ) | Urine | 5 pg/mL | 100 pg/mL (0.1 ng/mL) |
| Serum | 10 pg/mL | 200 pg/mL (0.2 ng/mL) | |
| Linearity (Correlation Coefficient) | Urine & Serum | 0.990–0.999 | 0.990–0.999 |
| Accuracy (% Recovery) | Urine & Serum | - | 82.6–124% |
| Precision (%RSD) | Urine & Serum | - | ≤ 28.3% (intraday and interday) |
Table 1: Summary of quantitative data for the validated LC-MS/MS method for this compound and its metabolite. Data sourced from Minakata et al., 2018.[1]
Experimental Protocol: LC-MS/MS for this compound Detection
The following protocol provides a detailed methodology for the validated LC-MS/MS method.
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction is performed on urine and/or serum samples. Samples can be analyzed with or without prior β-glucuronidase hydrolysis to detect both conjugated and unconjugated forms of this compound and its metabolites.
-
Internal Standard: An appropriate internal standard, such as AB-PINACA, is added to the samples for quantification.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) system is used.
-
Column: A suitable reversed-phase column (e.g., C18) is employed for the separation of the analytes.
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives such as formic acid is used to achieve optimal separation.
3. Mass Spectrometric Detection:
-
MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP or Orbitrap) is used for detection.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection Mode: Selected Reaction Monitoring (SRM) is employed for quantification on a triple quadrupole instrument, monitoring specific precursor-to-product ion transitions for this compound and its metabolite. High-resolution mass spectrometry can be used for confirmation and identification of unknown metabolites.
Experimental workflow for this compound detection by LC-MS/MS.
Comparison with Alternative Analytical Methods
| Method | Principle | Typical LOD | Advantages | Disadvantages |
| Immunoassays (e.g., ELISA) | Antigen-antibody binding | ng/mL to pg/mL | High throughput, cost-effective for screening large numbers of samples, rapid results. | Potential for cross-reactivity with other structurally similar compounds, leading to false positives. May not detect novel synthetic cannabinoids. |
| Colorimetric (Spot) Tests | Chemical reaction producing a color change | µg/mL to ng/mL | Simple, rapid, low cost, suitable for field testing. | Low specificity, prone to interference from other substances, generally qualitative or semi-quantitative. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography and detection by mass spectrometry | ng/mL to pg/mL | High specificity and sensitivity, provides structural information for identification. | Requires derivatization for some compounds, thermal degradation of some analytes is possible, generally longer analysis times than LC-MS/MS. |
Table 2: Comparison of the new LC-MS/MS method with alternative analytical methods for synthetic cannabinoid detection.
Mechanism of Action: this compound Signaling Pathway
This compound, like other synthetic cannabinoids, exerts its effects primarily through the activation of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The binding of this compound to the CB1 receptor initiates a cascade of intracellular signaling events.
Signaling pathway of this compound via the CB1 receptor.
Conclusion
The validated LC-MS/MS method for the detection of this compound offers superior sensitivity and specificity compared to other analytical techniques. While immunoassays and colorimetric tests can be useful for rapid screening, their lower specificity necessitates confirmatory analysis by a more robust method like LC-MS/MS or GC-MS. The choice of analytical method should be guided by the specific requirements of the study, including the need for quantification, sensitivity, specificity, and throughput. The detailed experimental protocol and performance data provided for the LC-MS/MS method serve as a valuable resource for researchers in the field of synthetic cannabinoid analysis.
References
Comparative Analysis of BB-22's Engagement with Cannabinoid Receptors CB1 and CB2
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid BB-22, focusing on its effects on the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. For context and performance benchmarking, this compound is compared against the well-characterized synthetic cannabinoid JWH-018 and the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC). This document summarizes key quantitative data, details common experimental protocols for assessing receptor interaction, and visualizes the associated biological pathways and workflows.
Quantitative Comparison of Cannabinoid Receptor Ligands
The interaction of this compound, JWH-018, and THC with CB1 and CB2 receptors is characterized by their binding affinity (Kᵢ) and functional activity (EC₅₀ and Eₘₐₓ). These parameters are crucial for understanding the potency and efficacy of each compound.
Table 1: Binding Affinity (Kᵢ) at Human Cannabinoid Receptors
Binding affinity indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Receptor Selectivity (CB1/CB2) |
| This compound | 0.11 - 0.217[1] | 0.338[1] | ~0.33 - 0.64 (CB1 preferential) |
| JWH-018 | 3.38 | 2.9[2] | ~1.17 (Non-selective) |
| Δ⁹-THC | 25.1 - 42.6[3] | 35.2[3] | ~0.71 - 1.21 (Non-selective) |
Kᵢ values are compiled from competitive radioligand binding assays.
Table 2: Functional Activity at Human Cannabinoid Receptors
Functional activity is measured by the concentration that produces 50% of the maximal effect (EC₅₀) and the maximum effect achievable (Eₘₐₓ) relative to a standard full agonist.
| Compound | Receptor | Agonist Type | EC₅₀ (nM) | Eₘₐₓ (% of Full Agonist) |
| This compound | CB1 | Full Agonist | 2.9 | 217% |
| CB2 | Full Agonist | Not Available | Not Available | |
| JWH-018 | CB1 | Full Agonist | 20.2 | 163% |
| CB2 | Full Agonist | 7.3¹ | Full Agonist | |
| Δ⁹-THC | CB1 | Partial Agonist | ~3800[4] | Partial Agonist |
| CB2 | Partial Agonist | Not Available | Lower than CB1 |
Functional data is primarily from [³⁵S]GTPγS binding assays. Eₘₐₓ is typically expressed relative to the full agonist CP55,940. ¹Value from a β-arrestin2 recruitment assay.
Key Experimental Methodologies
The data presented in this guide are primarily derived from two key in vitro assays: radioligand binding assays to determine affinity and [³⁵S]GTPγS binding assays to determine functional G-protein activation.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]CP55,940) that has a known high affinity for the receptor.
Protocol Outline:
-
Membrane Preparation: Crude membrane fractions are prepared from cell lines (e.g., HEK-293, CHO) stably expressing human CB1 or CB2 receptors. Protein concentration is quantified.
-
Assay Setup: In a multi-well plate, receptor membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).
-
Competition Reaction: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) is added to all wells. Increasing concentrations of the unlabeled test compound are added to compete for receptor binding.
-
Incubation: The mixture is incubated (e.g., 60-90 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the degree of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like CB1 or CB2. It provides a measure of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).
Protocol Outline:
-
Membrane Preparation: As with the binding assay, membrane preparations from cells expressing the receptor of interest are used.
-
Assay Setup: Membranes are incubated in an assay buffer containing GDP, which maintains the G-proteins in their inactive state.
-
Agonist Stimulation: The test compound is added at various concentrations to the wells. Agonist binding to the receptor induces a conformational change, causing the Gα subunit to release GDP.
-
[³⁵S]GTPγS Binding: A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is added to the reaction. It binds to the activated Gα subunit.
-
Incubation: The reaction is incubated (e.g., 60 minutes at 30°C) to allow for the accumulation of [³⁵S]GTPγS-bound G-proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration, and the filters are washed to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: Radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The amount of specific [³⁵S]GTPγS binding is plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Visualizations: Pathways and Workflows
Caption: Canonical CB1/CB2 G-protein signaling pathway.
Caption: General experimental workflows for binding and functional assays.
Summary and Conclusion
The data compiled in this guide demonstrate that this compound is a highly potent and efficacious agonist at the CB1 receptor, significantly exceeding the performance of both JWH-018 and THC.
-
Affinity: this compound displays sub-nanomolar binding affinity for both CB1 and CB2 receptors, with a slight preference for CB1.[1] Its affinity is approximately 15-30 times greater than that of JWH-018 and over 100 times greater than that of THC at the CB1 receptor.
For researchers in drug development, this compound represents a powerful chemical probe for studying the endocannabinoid system due to its high potency. However, its characteristics as a high-affinity, super-agonist at the CB1 receptor also underscore the potential for a strong psychoactive and physiological response, distinguishing it significantly from the partial agonism of THC.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Electrochemical and Mass Spectrometric Detection of the Synthetic Cannabinoid BB-22
For researchers, scientists, and drug development professionals, the sensitive and accurate detection of novel psychoactive substances (NPS) is paramount. This guide provides a detailed comparison of two prominent analytical techniques for the detection of BB-22 (also known as QUCHIC), a potent synthetic cannabinoid: electrochemical detection and mass spectrometry.
This comparison delves into the experimental methodologies and performance data of each technique, offering a comprehensive overview to aid in the selection of the most suitable method for specific research and analytical needs. While mass spectrometry is a well-established and highly sensitive method, electrochemical approaches are emerging as rapid and portable alternatives.
Quantitative Performance Data
The following table summarizes the key quantitative performance metrics for the detection of this compound and its metabolite, this compound 3-carboxyindole, using both mass spectrometry and electrochemical methods.
| Parameter | Mass Spectrometry (LC-MS/MS) | Electrochemical Detection |
| Analyte | This compound | This compound 3-carboxyindole |
| Limit of Detection (LOD) | 3 pg/mL (in urine) | 30 pg/mL (in urine) |
| Linearity Range | 5 - 1000 pg/mL (in urine) | 0.1 - 10 ng/mL (in urine) |
| 10 - 2000 pg/mL (in serum) | 0.2 - 20 ng/mL (in serum) | |
| Accuracy | 82.6–124% | Not Reported |
Note: The significant difference in the reported units for the limit of detection (pg/mL for mass spectrometry and µM for electrochemical detection) highlights the superior sensitivity of mass spectrometry-based methods.
Experimental Protocols
Mass Spectrometric Detection (LC-QTRAP-MS/MS)
The established method for the highly sensitive quantification of this compound and its metabolites involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation: A liquid-liquid extraction procedure is typically employed for biological samples such as urine and serum.[1] In some cases, a β-glucuronidase hydrolysis step is performed to deconjugate metabolites.[1]
Instrumentation: The analysis is carried out using a liquid chromatography system (e.g., LC-QTRAP) coupled to a tandem mass spectrometer.[1] The separation is achieved on a suitable analytical column before the analytes are ionized and detected by the mass spectrometer.
Workflow:
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for BB-22
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of the synthetic cannabinoid BB-22 (also known as QUCHIC). Given that the toxicological and physiological properties of this compound are not fully characterized, it is imperative to treat this compound as potentially hazardous and follow stringent disposal protocols to ensure the safety of researchers and the environment.
The following procedures are designed to provide clear, step-by-step instructions for the handling and disposal of this compound waste, in line with best practices for laboratory safety and hazardous material management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, including during disposal, should be conducted in a certified chemical fume hood.
Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical splash goggles |
| Hand Protection | Double-gloving with nitrile gloves |
| Body Protection | Disposable, solid-front lab coat |
| Respiratory | Use in a chemical fume hood |
Disposal Workflow
The disposal of this compound and associated waste should follow a systematic process to ensure all materials are handled and segregated correctly.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for all personnel handling this compound waste.
Waste Segregation
-
Solid Waste: All solid materials contaminated with this compound, including gloves, pipette tips, vials, and absorbent paper, must be collected as chemical waste.
-
Liquid Waste: Solutions containing this compound must be collected as liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for chemical waste.
Waste Collection and Labeling
-
Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste.
-
Containers must be kept securely closed except when adding waste.
-
Each waste container must be labeled with "Hazardous Waste," the full chemical name "this compound (QUCHIC)," and an approximate concentration and volume.
Decontamination of Laboratory Equipment
For non-disposable equipment that has come into contact with this compound, a thorough decontamination process is required.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent, such as methanol (B129727) or ethanol, to remove the bulk of the this compound residue. Collect this rinsate as hazardous liquid waste.
-
Secondary Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
Final Disposal
-
All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
The preferred method of final disposal for research chemicals with unknown toxicological properties is incineration at an approved hazardous waste facility.
Experimental Protocol: Chemical Inactivation of this compound via Ester Hydrolysis
For laboratories equipped to perform chemical neutralization, the following experimental protocol outlines a procedure to degrade this compound via base-catalyzed ester hydrolysis. This should be considered an experimental procedure and should be performed by trained personnel in a controlled laboratory setting.
Objective: To hydrolyze the ester linkage in this compound, rendering it inactive.
Materials:
-
This compound waste solution (in a compatible solvent such as methanol or ethanol)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M in water)
-
Stir plate and stir bar
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel
Procedure:
-
Place the reaction vessel containing the this compound solution on a stir plate within a chemical fume hood.
-
Begin stirring the solution.
-
Slowly add the sodium hydroxide solution to the this compound solution. The addition of a strong base is an exothermic reaction; add it portion-wise to control the temperature.
-
Monitor the pH of the reaction mixture, aiming for a pH greater than 12 to ensure efficient hydrolysis.
-
Allow the reaction to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
After 24 hours, neutralize the solution by carefully adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
The resulting neutralized solution, containing the hydrolysis products, should be collected as hazardous liquid waste and disposed of through your institution's EHS office.
Caption: Experimental workflow for chemical inactivation of this compound.
Personal protective equipment for handling BB-22
Essential Safety Protocols for Handling BB-22
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound (also known as QUCHIC or SGT-32), a potent synthetic cannabinoid.[1][2] Given that the physiological and toxicological properties of this compound are not fully characterized, a highly cautious approach is mandatory.[1][3] This guidance is intended to establish best practices for laboratory safety and chemical handling to minimize exposure risk.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| IUPAC Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester |
| Synonyms | QUCHIC, SGT-32 |
| Molecular Formula | C₂₅H₂₄N₂O₂ |
| Molar Mass | 384.479 g/mol |
| Appearance | Powder |
| Purity | ≥98% |
| Solubility | DMSO: 10 mg/mlDMF: 14 mg/mlEthanol (B145695): 1 mg/ml |
| Storage Temperature | -20°C |
| Receptor Binding Affinity | CB₁: 0.217 nMCB₂: 0.338 nM |
Data sourced from multiple chemical suppliers and research articles.[1][2]
Hazard Identification
This compound is associated with the following hazard statements:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[1]
-
May cause drowsiness or dizziness.[1]
As a potent psychoactive substance, this compound should be handled with extreme care to prevent accidental ingestion, inhalation, or dermal contact.
Personal Protective Equipment (PPE) and Handling Procedures
A multi-layered approach to PPE is required when handling this compound, particularly in its powdered form. The following is a step-by-step guide for establishing a safe operational workflow.
Engineering Controls and Designated Areas
-
All manipulations of solid this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
For procedures with a high risk of aerosol generation, a containment ventilated enclosure (CVE) or glove box is recommended.
-
Designate a specific area for the handling of this compound to prevent cross-contamination.
Required Personal Protective Equipment (PPE)
-
Gloves:
-
Double gloving is mandatory. Wear two pairs of nitrile gloves that have been tested for resistance to chemicals.
-
The outer gloves should have long cuffs that extend over the sleeves of the lab coat or gown.[5]
-
Change gloves immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during extended procedures.[5]
-
-
Body Protection:
-
Eye and Face Protection:
-
Chemical splash goggles are required at all times when in the designated handling area.
-
When working outside of a fume hood or with quantities that pose a splash risk, a full-face shield must be worn in addition to goggles.[7]
-
-
Respiratory Protection:
Decontamination and Disposal Plan
-
Decontamination:
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated. A solution of 70% ethanol followed by a suitable laboratory detergent is recommended.
-
All non-disposable equipment should be thoroughly cleaned after use.
-
-
Waste Disposal:
-
All disposable PPE (gloves, gowns, masks), contaminated lab supplies (e.g., pipette tips, tubes), and excess this compound must be disposed of as hazardous chemical waste.
-
Place all contaminated waste in clearly labeled, sealed containers for hazardous waste pickup. Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
- 1. chemicalroute.com [chemicalroute.com]
- 2. QUCHIC - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. gerpac.eu [gerpac.eu]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
